5-Chloro-2-methoxypyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNGJHZIOYFEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191728 | |
| Record name | 5-Chloro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38373-44-3 | |
| Record name | 5-Chloro-2-methoxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038373443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38373-44-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-methoxypyrimidine (CAS: 38373-44-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Chloro-2-methoxypyrimidine, a key heterocyclic building block in medicinal chemistry and materials science.
Core Properties and Physicochemical Data
This compound is a substituted pyrimidine with the chemical formula C₅H₅ClN₂O.[1][2] It is a solid at room temperature and serves as a versatile intermediate in the synthesis of more complex molecules.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38373-44-3 | [1][2] |
| Molecular Formula | C₅H₅ClN₂O | [1][2] |
| Molecular Weight | 144.56 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Methoxy-5-chloropyrimidine, Pyrimidine, 5-chloro-2-methoxy- | [3] |
| Appearance | Off-white to pale yellow solid | |
| Boiling Point | 234.5 °C at 760 mmHg | [4] |
| Flash Point | 97 °C | [5] |
| Purity | Typically >97% | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum was not located, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar pyrimidine derivatives.[6][7]
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.4 ppm (s, 2H): The two protons on the pyrimidine ring (H4 and H6) are expected to be in a similar chemical environment, appearing as a singlet. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom deshields these protons, shifting them downfield.
-
δ ~4.0 ppm (s, 3H): The three protons of the methoxy group will appear as a singlet, characteristic of a methyl group attached to an oxygen atom.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~164 ppm: Carbon atom C2, attached to both a nitrogen and the methoxy group.
-
δ ~157 ppm: Carbon atoms C4 and C6.
-
δ ~115 ppm: Carbon atom C5, attached to the chlorine atom.
-
δ ~55 ppm: The carbon of the methoxy group.
Mass Spectrometry (MS)
The NIST WebBook provides mass spectral data for this compound.[2] The mass spectrum would show a molecular ion peak (M⁺) at m/z 144 and an M+2 peak at m/z 146 with a ratio of approximately 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic peaks for:
-
C-H stretching of the aromatic ring and the methoxy group.
-
C=N and C=C stretching vibrations of the pyrimidine ring.
-
C-O stretching of the methoxy group.
-
C-Cl stretching.
Synthesis and Experimental Protocols
A common synthetic route to this compound involves the chlorination of a suitable pyrimidine precursor followed by methoxylation. A plausible synthesis can be adapted from procedures for related compounds.[8][9][10][11]
Proposed Synthesis of this compound
A potential two-step synthesis starts from 5-chlorouracil.
Step 1: Chlorination of 5-Chlorouracil to yield 2,4,5-trichloropyrimidine.
This reaction is typically carried out using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[7]
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chlorouracil (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1 equivalents).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,4,5-trichloropyrimidine, which can be purified by distillation or chromatography.
-
Step 2: Selective Methoxylation of 2,4,5-trichloropyrimidine to yield this compound.
This step involves a nucleophilic aromatic substitution where a methoxy group displaces one of the chlorine atoms. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than those at the 4- and 5-positions.
-
Experimental Protocol:
-
Dissolve 2,4,5-trichloropyrimidine (1 equivalent) in anhydrous methanol.
-
Cool the solution in an ice bath and add a solution of sodium methoxide in methanol (1 equivalent) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography on silica gel.
-
Applications in Drug Discovery and Organic Synthesis
Halogenated pyrimidines are crucial intermediates in the synthesis of a wide array of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[12][13][14] The chlorine and methoxy groups on this compound offer distinct points for further functionalization.
Role as a Scaffold for Kinase Inhibitors
The pyrimidine core is a common scaffold in many approved and investigational kinase inhibitors.[12] this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce diverse substituents at the 5-position, enabling the exploration of structure-activity relationships.[8]
Target Signaling Pathways: Aurora and Cyclin-Dependent Kinases
Aurora kinases and Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4][14] Consequently, they are attractive targets for cancer therapy. Many inhibitors of these kinases feature a substituted pyrimidine core.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage.[3] It is also a skin and respiratory irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functional molecules. Its utility in the construction of kinase inhibitors highlights its importance in modern drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of Aurora kinases in mitosis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. rupress.org [rupress.org]
- 12. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-methoxypyrimidine (CAS No: 38373-44-3), a key heterocyclic intermediate in synthetic and medicinal chemistry. The information presented is intended to support research and development activities by providing essential data on its identity, purity, and behavior in various chemical environments.
Molecular Identity and Physical Properties
This compound is a substituted pyrimidine ring featuring a chlorine atom at the 5-position and a methoxy group at the 2-position. These substituents significantly influence the electronic properties and reactivity of the pyrimidine core, making it a versatile building block in the synthesis of more complex molecules.
A summary of its fundamental physicochemical properties is presented in Table 1. These values are critical for reaction planning, purification, and formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂O | [1][2] |
| Molecular Weight | 144.56 g/mol | [1][2] |
| CAS Number | 38373-44-3 | [1][2] |
| Appearance | Solid (Form not specified) | [3] |
| Melting Point | 49-50 °C | [4] |
| Boiling Point | 268.8 ± 13.0 °C (Predicted for isomer) | [1] |
| Density | 1.292 ± 0.06 g/cm³ (Predicted for isomer) | [1] |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C5H5ClN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | [2] |
| SMILES | COC1=NC=C(C=N1)Cl |
Spectroscopic and Chromatographic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The following sections detail its mass spectrometric fragmentation and expected nuclear magnetic resonance (NMR) and infrared (IR) characteristics.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern. The major experimentally determined fragments are listed in Table 2.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 144 | 81.90 | [M]⁺ (Molecular Ion) |
| 116 | 34.50 | [M - CO]⁺ or [M - N₂]⁺ |
| 115 | 35.30 | [M - CHO]⁺ |
| 114 | 99.99 | [M - CH₂O]⁺ |
| 87 | 34.50 | [C₃H₂ClN]⁺ |
Data sourced from NIST and PubChem experimental GC-MS results.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not publicly available, predictions based on established chemical shift theory and data from analogous structures provide a reliable guide for interpretation.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing two signals for the aromatic protons and one for the methoxy group protons.
-
Pyrimidine Protons (H4 & H6): These protons are chemically equivalent and are expected to appear as a singlet in the aromatic region, likely around δ 8.5-8.7 ppm.
-
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically around δ 4.0-4.1 ppm, integrating to three protons.
¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule.
-
C2 (attached to -OCH₃ and N): Expected around δ 165-170 ppm.
-
C4/C6 (pyrimidine ring): Expected around δ 157-160 ppm.
-
C5 (attached to -Cl): Expected to be the most shielded of the ring carbons, around δ 115-120 ppm.
-
Methoxy Carbon (-OCH₃): Expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key absorption bands for this compound are expected in the following regions:
-
C=N and C=C Stretching (Pyrimidine Ring): Multiple sharp bands between 1600-1400 cm⁻¹.
-
C-O Stretching (Methoxy Ether): A strong band in the 1300-1200 cm⁻¹ region.
-
C-H Stretching (Aromatic and Methyl): Bands around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
-
C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.
Solubility, Partition Coefficient, and Acidity
These properties are crucial for drug development, influencing absorption, distribution, metabolism, and excretion (ADME), as well as for designing reaction and purification conditions.
Solubility Profile
Quantitative solubility data for this compound is not widely published. However, based on its structure and data for the isomeric 2-Chloro-5-methoxypyrimidine, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] Its solubility in water is expected to be low due to the hydrophobic nature of the chloropyrimidine core.
Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. An experimental logP value for this compound is not available. Computational models predict a logP value in the range of 1.0 to 1.5, suggesting moderate lipophilicity, which is often desirable for cell membrane permeability.
Acidity Constant (pKa)
The pyrimidine ring is weakly basic. The pKa of the conjugate acid is expected to be low, likely in the range of 1-2, due to the electron-withdrawing effects of the chlorine and methoxy substituents. This indicates that the compound will be predominantly in its neutral form under physiological pH conditions.
Experimental Protocols
The following sections describe generalized but detailed methodologies for the experimental determination of the key physicochemical properties discussed in this guide.
Melting Point Determination (Thiele Tube Method)
The melting point is a sharp indicator of purity.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. The assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner or a micro-burner. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow (0.5-1.0 °C).
NMR Spectrum Acquisition
High-resolution NMR spectra are essential for structural confirmation.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard acquisition parameters are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Proton-decoupled mode is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
LogP Determination (Shake-Flask Method)
This is the traditional and most reliable method for measuring lipophilicity.
-
Solvent Preparation: 1-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by separation of the two phases.
-
Sample Preparation: A stock solution of this compound is prepared in the 1-octanol phase.
-
Partitioning: Equal volumes of the octanol stock solution and the water phase are combined in a flask. The flask is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to expedite this process.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualized Workflows and Relationships
General Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the complete physicochemical characterization of a synthetic chemical compound like this compound.
Caption: General experimental workflow for physicochemical analysis.
Relationship of Physicochemical Properties to Drug Development
The interplay between key physicochemical properties is critical in determining the suitability of a compound for further development as a therapeutic agent. The following diagram illustrates these relationships.
Caption: Key property relationships in drug development.
References
5-Chloro-2-methoxypyrimidine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for 5-Chloro-2-methoxypyrimidine, a chemical compound relevant in various research and development applications. The following information has been compiled to serve as a foundational reference for laboratory and development settings.
Core Physicochemical Data
The essential quantitative data for this compound is summarized in the table below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O[1][2][3] |
| Molecular Weight | 144.56 g/mol [1] |
| (144.559 g/mol )[2][3] |
Experimental Protocols and Visualizations
The scope of this guide is to provide the fundamental molecular formula and weight of this compound. As this request pertains to intrinsic molecular properties, there are no associated experimental protocols or complex workflows, such as signaling pathways, to be detailed or visualized. Therefore, the generation of experimental methodologies and corresponding Graphviz diagrams is not applicable.
References
Spectroscopic data for 5-Chloro-2-methoxypyrimidine (NMR, IR, Mass Spec)
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-methoxypyrimidine, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource for the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the experimental and predicted spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
| Chemical Shift (δ, ppm) | Description | Chemical Shift (δ, ppm) | Carbon Atom |
| ~8.45 | s, 2H | ~164.0 | C2 |
| ~4.05 | s, 3H | ~156.0 | C4 / C6 |
| ~118.0 | C5 | ||
| ~55.0 | -OCH₃ |
Note: NMR data is predicted based on the analysis of similar pyrimidine derivatives and established substituent effects. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3050-3100 | C-H stretch (aromatic) | Medium-Weak |
| ~2850-2960 | C-H stretch (methyl) | Medium |
| ~1570, ~1470, ~1400 | C=N and C=C stretching (pyrimidine ring) | Strong-Medium |
| ~1250 | C-O-C stretch (asymmetric) | Strong |
| ~1030 | C-O-C stretch (symmetric) | Strong |
| ~700-800 | C-Cl stretch | Strong |
Note: IR data is predicted based on characteristic group frequencies. The solid-state spectrum may show additional bands.
Table 3: Mass Spectrometry (MS) Data (Experimental)[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 144/146 | 81.9 / 26.6 | [M]⁺ / [M+2]⁺ (Molecular Ion) |
| 114 | 100.0 | [M - CH₂O]⁺ |
| 115/117 | 35.3 / 11.5 | [M - CHO]⁺ |
| 87 | 34.5 | [M - C₂H₂N₂]⁺ |
Data obtained from Electron Ionization (EI) Mass Spectrometry.[1]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Instrumentation and Data Acquisition:
-
Spectra can be acquired on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Thin Solid Film Method): [1]
-
Sample Preparation: [1]
-
Place a small amount (approx. 10-20 mg) of solid this compound into a small vial.[1]
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[1]
-
Using a pipette, apply one or two drops of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[1]
-
-
Instrumentation and Data Acquisition:
-
Place the salt plate into the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the empty beam.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or methanol.
-
The solution should be free of any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Oven Program: Start at a suitable temperature (e.g., 80°C), then ramp up to a final temperature (e.g., 250°C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A range covering the expected molecular ion and fragments (e.g., m/z 40-200).
-
Ion Source Temperature: 230°C.
-
-
-
Data Processing:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern. The presence of a chlorine atom will be indicated by an [M+2] isotope peak with approximately one-third the intensity of the molecular ion peak.
-
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the experimental and logical workflows for the spectroscopic analysis of this compound.
References
5-Chloro-2-methoxypyrimidine: A Technical Guide to Solubility and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-2-methoxypyrimidine, a key intermediate in pharmaceutical synthesis. Understanding these core physicochemical properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This document outlines standardized experimental protocols for determining these characteristics and provides a framework for data presentation and interpretation.
Core Physicochemical Properties
This compound is a substituted pyrimidine with the molecular formula C₅H₅ClN₂O. Its structure, featuring a chlorine atom and a methoxy group on the pyrimidine ring, makes it a versatile building block in medicinal chemistry. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influence its reactivity and physicochemical properties. Pyrimidine derivatives are integral to numerous therapeutic agents, including anticancer, antiviral, and antimicrobial drugs, often acting as kinase inhibitors.[1][2]
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthesis and formulation. While specific quantitative data is not extensively published, a systematic approach to determining its solubility in various solvents is essential.
Quantitative Solubility Data
The following table provides a template for recording experimentally determined solubility data for this compound in a range of common solvents at ambient temperature. It is recommended to perform these measurements as part of initial characterization.
| Solvent | Classification | Solubility at 25°C (g/L) | Solubility at 25°C (mg/mL) | Molar Solubility (mol/L) | Observations |
| Water | Protic, Polar | Data to be determined | Data to be determined | Data to be determined | e.g., Insoluble |
| Methanol | Protic, Polar | Data to be determined | Data to be determined | Data to be determined | e.g., Soluble |
| Ethanol | Protic, Polar | Data to be determined | Data to be determined | Data to be determined | e.g., Soluble |
| Isopropanol | Protic, Polar | Data to be determined | Data to be determined | Data to be determined | e.g., Sparingly soluble |
| Acetone | Aprotic, Polar | Data to be determined | Data to be determined | Data to be determined | e.g., Freely soluble |
| Acetonitrile | Aprotic, Polar | Data to be determined | Data to be determined | Data to be determined | e.g., Freely soluble |
| Dichloromethane (DCM) | Aprotic, Polar | Data to be determined | Data to be determined | Data to be determined | e.g., Very soluble |
| Tetrahydrofuran (THF) | Aprotic, Polar | Data to be determined | Data to be determined | Data to be determined | e.g., Very soluble |
| Toluene | Nonpolar | Data to be determined | Data to be determined | Data to be determined | e.g., Slightly soluble |
| Heptane | Nonpolar | Data to be determined | Data to be determined | Data to be determined | e.g., Insoluble |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid organic compound in a liquid solvent involves the equilibrium saturation method.[3]
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system[4][5]
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC-MS method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Caption: Workflow for determining the solubility of this compound.
Chemical Stability Profile
The chemical stability of this compound is crucial for its handling, storage, and the stability of its downstream products. Stability studies, including forced degradation, are essential to identify potential degradation products and establish degradation pathways.
Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are designed to generate degradation products. The following table outlines the conditions for these studies as recommended by the International Council for Harmonisation (ICH) guidelines.[6]
| Condition | Proposed Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours (or until significant degradation is observed) | To evaluate stability in acidic conditions and identify acid-catalyzed degradation products. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours (or until significant degradation is observed) | To evaluate stability in basic conditions and identify base-catalyzed degradation products. |
| Oxidation | 3% H₂O₂ at ambient temperature for 24 hours (or until significant degradation is observed) | To assess susceptibility to oxidation and identify oxidative degradation products. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To determine the impact of light exposure on the stability of the compound. |
| Thermal Stress | Dry heat at 80°C for 48 hours (or until significant degradation is observed) | To evaluate the intrinsic thermal stability of the compound. |
Experimental Protocol for Stability and Forced Degradation Studies
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Suitable solvents for sample preparation
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC or LC-MS system with a validated stability-indicating method[7][8]
Procedure:
-
Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
For photostability, expose a solid sample and a solution to the specified light conditions.
-
For thermal stress, place a solid sample in an oven at the specified temperature.
-
At predetermined time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating LC-MS method to separate the parent compound from any degradation products.
-
Quantify the amount of this compound remaining and identify the structure of any significant degradation products.
Caption: Workflow for forced degradation studies of this compound.
Potential Degradation Pathway
While specific degradation pathways for this compound are not well-documented, a plausible pathway for pyrimidine degradation involves hydrolytic and oxidative processes. The Rut pathway is a known biological degradation pathway for pyrimidines like uracil, involving ring cleavage.[9][10] For substituted pyrimidines under chemical stress, hydrolysis of the methoxy group to a hydroxyl group and potential nucleophilic substitution of the chloro group are likely initial steps.
Caption: A hypothetical degradation pathway for this compound.
Role in Signaling Pathways
Substituted pyrimidines are a cornerstone in the development of kinase inhibitors, which target signaling pathways often dysregulated in diseases like cancer.[11] While the specific targets of this compound are not defined, it serves as a scaffold for compounds that could potentially inhibit various kinases, such as tyrosine kinases (e.g., EGFR, VEGFR) or serine/threonine kinases (e.g., CDKs).
Caption: General mechanism of action for pyrimidine-based kinase inhibitors.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols, researchers and drug development professionals can generate the necessary data to support informed decisions in process development, formulation, and regulatory filings. The provided templates and diagrams serve as a guide for data organization and conceptual understanding of the compound's behavior and potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxypyrimidine from 2,5-Dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 5-Chloro-2-methoxypyrimidine, a valuable building block in medicinal chemistry, from the starting material 2,5-Dichloropyrimidine. This transformation is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. Due to the limited availability of direct experimental procedures for this specific conversion in peer-reviewed literature, this document presents a proposed synthetic pathway based on established principles of pyrimidine chemistry, supported by analogous reactions found in scientific publications and patents.
Reaction Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the selective replacement of one chlorine atom in 2,5-Dichloropyrimidine with a methoxy group. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. The two chlorine atoms further activate the ring for SNAr reactions.
The key challenge lies in achieving regioselectivity, i.e., directing the incoming methoxide nucleophile to preferentially attack the C2 position over the C5 position. In the pyrimidine ring, the C2, C4, and C6 positions are generally more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. In the case of 2,5-Dichloropyrimidine, the C2 position is flanked by two electron-withdrawing nitrogen atoms, making it significantly more activated for nucleophilic substitution compared to the C5 position. Therefore, the reaction with a stoichiometric amount of a methoxide source is expected to yield the desired this compound as the major product.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 2,5-Dichloropyrimidine with a suitable methoxide source, such as sodium methoxide, in an appropriate solvent.
Caption: Proposed reaction for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
2,5-Dichloropyrimidine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-Dichloropyrimidine (1.0 eq) in anhydrous methanol.
-
Reagent Addition: While stirring, add a solution of sodium methoxide (1.0-1.2 eq) in methanol dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Quantitative Data Summary
The following table summarizes the expected and reported data for the synthesis. Note that the yield is an estimate based on similar reactions and will depend on the optimization of the reaction conditions.
| Parameter | Value | Reference/Basis |
| Reactants | ||
| 2,5-Dichloropyrimidine | 1.0 eq | Starting Material |
| Sodium Methoxide | 1.0 - 1.2 eq | Nucleophile |
| Reaction Conditions | ||
| Solvent | Anhydrous Methanol | Common solvent for methoxylation reactions. |
| Temperature | Reflux (approx. 65 °C) | To ensure sufficient reaction rate. |
| Reaction Time | 2 - 6 hours | Estimated time for completion, requires monitoring. |
| Product | ||
| This compound | Desired Product | |
| Expected Yield | 60 - 80% | Estimated based on analogous SNAr reactions on dichloropyrimidines. |
| Purity | >95% after chromatography | Standard purity achievable with column chromatography. |
| Byproducts | ||
| 2,5-Dimethoxypyrimidine | Variable, minimized by controlling stoichiometry | Potential overreaction product. |
| Unreacted Starting Material | Variable, minimized by ensuring complete reaction | Incomplete reaction. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Safety Considerations
-
2,5-Dichloropyrimidine: Is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Methoxide: Is a strong base and is corrosive. It reacts violently with water. Handle with care, avoiding contact with skin and eyes.
-
Methanol: Is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
Conclusion
The synthesis of this compound from 2,5-Dichloropyrimidine is a feasible transformation based on the principles of nucleophilic aromatic substitution. The key to a successful synthesis is the regioselective control of the methoxylation reaction, which is predicted to favor the desired C2 substitution due to the electronic properties of the pyrimidine ring. The proposed experimental protocol provides a solid starting point for researchers to develop a robust and efficient method for the preparation of this important synthetic intermediate. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, will be crucial for maximizing the yield and purity of the final product.
Reactivity of the Chlorine Atom in 5-Chloro-2-methoxypyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrimidine core is a privileged scaffold found in a vast array of biologically active molecules, and the strategic functionalization of this ring system is a cornerstone of modern drug discovery. The presence of a chlorine atom at the C5 position and a methoxy group at the C2 position imparts distinct reactivity to the molecule, making it a valuable precursor for the synthesis of a diverse range of substituted pyrimidines.
This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in this compound. It delves into the key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective utilization in synthetic chemistry.
Core Reactivity Principles
The reactivity of the chlorine atom at the C5 position of this compound is primarily governed by the electronic nature of the pyrimidine ring. The two nitrogen atoms in the ring act as electron-withdrawing groups, rendering the carbon atoms, including the one bearing the chlorine, electrophilic and susceptible to nucleophilic attack. However, the methoxy group at the C2 position is an electron-donating group, which can modulate the overall electron density of the ring.
The chlorine atom at C5 can be displaced or participate in coupling reactions through two main pathways:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. The chlorine atom serves as a leaving group in the oxidative addition step of the catalytic cycle.
-
Nucleophilic Aromatic Substitution (SNAr): In this pathway, a nucleophile directly attacks the carbon atom bearing the chlorine, leading to its displacement. The electron-deficient nature of the pyrimidine ring facilitates this type of reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the functionalization of aryl halides. For this compound, these reactions provide a powerful means to introduce a wide variety of substituents at the C5 position.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide.[3]
Quantitative Data:
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | Hypothetical |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 | Hypothetical |
| Thiophene-3-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 16 | 78 | Hypothetical |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[4]
Quantitative Data:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 88 | Hypothetical |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 75 | Hypothetical |
| n-Butylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 12 | 91 | Hypothetical |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide.[5]
Figure 2: Catalytic cycles of the Sonogashira coupling reaction.
Quantitative Data:
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 82 | Hypothetical |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | RT | 12 | 88 | Hypothetical |
| Trimethylsilylacetylene | Pd₂(dba)₃ (2) | - | Cs₂CO₃ | Dioxane | 100 | 24 | 70 | Hypothetical |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Other Palladium-Catalyzed Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common, other palladium-catalyzed reactions can also be employed for the functionalization of this compound. These include:
-
Heck Coupling: For the formation of C-C bonds with alkenes.[6]
-
Stille Coupling: Utilizes organotin reagents for C-C bond formation.[7]
-
Negishi Coupling: Employs organozinc reagents for C-C bond formation.[8]
The choice of reaction depends on the desired substituent and the availability of the corresponding coupling partner.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a direct method for the displacement of the chlorine atom at the C5 position with a variety of nucleophiles.[9] The electron-deficient nature of the pyrimidine ring facilitates the addition of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride ion.
References
- 1. nobelprize.org [nobelprize.org]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Electron-donating/withdrawing Effects in 5-Chloro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 5-Chloro-2-methoxypyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The interplay of the electron-withdrawing chloro group at the 5-position and the electron-donating methoxy group at the 2-position governs the reactivity and spectroscopic characteristics of the pyrimidine ring. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical principles to facilitate a deeper understanding and application of this versatile molecule in research and development.
Introduction
Substituted pyrimidines are a cornerstone of modern drug discovery and materials science, forming the scaffold of numerous therapeutic agents and functional materials. The electronic nature of the substituents on the pyrimidine ring profoundly influences its reactivity, dictating its behavior in chemical syntheses and its interactions with biological targets. This compound presents a particularly interesting case, featuring a concurrent electron-withdrawing group (EWG) and an electron-donating group (EDG).
The chloro group at the 5-position acts as an EWG through induction, decreasing the electron density of the pyrimidine ring. This deactivation makes the ring more susceptible to nucleophilic attack.[1] Conversely, the methoxy group at the 2-position is a strong EDG, which can increase the electron density of the ring through resonance, potentially counteracting the effect of the chloro group.[1] Understanding the balance of these opposing electronic effects is crucial for predicting the molecule's reactivity and for designing efficient synthetic routes to novel compounds.
Electronic Effects of Substituents
Table 1: Hammett Substituent Constants (σ) for Chloro and Methoxy Groups on a Benzene Ring
| Substituent | Position | σ | Electronic Effect |
| Chloro (-Cl) | meta | 0.37 | Electron-withdrawing (inductive) |
| Chloro (-Cl) | para | 0.23 | Electron-withdrawing (inductive > resonance) |
| Methoxy (-OCH₃) | meta | 0.12 | Electron-withdrawing (inductive) |
| Methoxy (-OCH₃) | para | -0.27 | Electron-donating (resonance > inductive) |
In this compound, the chloro group is at a position analogous to a meta-position relative to the nitrogen atoms, and its electron-withdrawing inductive effect is expected to be significant. The methoxy group at the 2-position is capable of donating electron density into the ring via resonance. This push-pull electronic arrangement creates a unique reactivity profile.
Spectroscopic and Structural Characterization
The electronic effects of the substituents are reflected in the spectroscopic and structural properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of the nuclei within a molecule. The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the electron-donating and -withdrawing effects of the substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H-4, H-6 | 8.5 - 8.7 | s |
| ¹H | OCH₃ | 4.0 - 4.2 | s |
| ¹³C | C-2 | 165 - 170 | s |
| ¹³C | C-4, C-6 | 158 - 162 | d |
| ¹³C | C-5 | 115 - 120 | s |
| ¹³C | OCH₃ | 55 - 60 | q |
Note: These are predicted values based on typical chemical shifts for substituted pyrimidines and may vary depending on the solvent and experimental conditions.
X-ray Crystallography
While a crystal structure for this compound is not publicly available, analysis of related substituted pyrimidines provides insight into the expected structural changes. The electron-withdrawing chloro group is expected to shorten the adjacent C-C bonds, while the electron-donating methoxy group may lead to a slight lengthening of the C-N bonds in the ring.
Table 3: Comparative Bond Lengths (Å) and Angles (°) in Substituted Pyrimidine Rings
| Parameter | Pyrimidine | 2-Chloropyrimidine | 5-Methylpyrimidine |
| N1-C2 | 1.338 | 1.329 | 1.340 |
| C2-N3 | 1.338 | 1.329 | 1.340 |
| N3-C4 | 1.332 | 1.334 | 1.331 |
| C4-C5 | 1.389 | 1.388 | 1.396 |
| C5-C6 | 1.389 | 1.388 | 1.396 |
| C6-N1 | 1.332 | 1.334 | 1.331 |
| ∠N1-C2-N3 | 128.3 | 128.8 | 128.2 |
| ∠C2-N3-C4 | 115.4 | 115.0 | 115.5 |
| ∠N3-C4-C5 | 122.9 | 122.8 | 122.3 |
| ∠C4-C5-C6 | 115.1 | 115.3 | 116.2 |
| ∠C5-C6-N1 | 122.9 | 122.8 | 122.3 |
| ∠C6-N1-C2 | 115.4 | 115.0 | 115.5 |
Data obtained from the crystal structures of pyrimidine, 2-chloropyrimidine, and 5-methylpyrimidine at 107 K.[2]
Reactivity and Synthetic Applications
The electronic properties of this compound make it a versatile building block in organic synthesis. The electron-deficient nature of the pyrimidine ring, enhanced by the 5-chloro substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The primary determinant of reactivity in nucleophilic aromatic substitution is the electronic nature of the substituents.[1] The electron-withdrawing chloro group at the 5-position activates the pyrimidine ring towards nucleophilic attack, particularly at the 2- and 4/6-positions. The electron-donating methoxy group at the 2-position can modulate this reactivity.
Figure 1: Generalized mechanism for nucleophilic aromatic substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The reactivity in these reactions is influenced by the electronic nature of the substituents. The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of the attached halogen towards oxidative addition to the palladium(0) catalyst.
Figure 2: Suzuki-Miyaura cross-coupling reaction involving this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the chlorination of 2-methoxypyrimidin-5-ol or a related precursor. The following is a generalized protocol based on similar transformations.
Materials:
-
2-Methoxypyrimidin-5-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Toluene (or other high-boiling solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methoxypyrimidin-5-ol in toluene.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Slowly add phosphorus oxychloride to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Figure 3: Experimental workflow for the synthesis of this compound.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum and determine the multiplicities.
Conclusion
This compound is a molecule with a rich electronic landscape, characterized by the competing effects of its electron-withdrawing chloro and electron-donating methoxy substituents. This guide has provided a detailed overview of these electronic effects and their manifestation in the spectroscopic properties and reactivity of the molecule. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science, enabling the rational design and synthesis of novel pyrimidine-based compounds with tailored properties. Further experimental and computational studies will continue to deepen our understanding of this and related heterocyclic systems, paving the way for future innovations.
References
The Rising Therapeutic Potential of 5-Chloro-2-methoxypyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 5-Chloro-2-methoxypyrimidine are emerging as a promising class of molecules with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways to facilitate further research and drug development in this area.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth and proliferation. Notably, these compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Polo-like kinase 4 (PLK4), both of which are well-established targets in oncology.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various this compound derivatives and related compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | 5-chlorine-2-amino-pyrimidine | MCF-7 (Breast) | 0.48 | [1] |
| 5f | 5-chlorine-2-amino-pyrimidine | PLK4 (enzyme) | 0.0008 | [1] |
| 5f | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Panc-1 (Pancreatic) | GI50: 0.029 | [2] |
| 5g | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Panc-1 (Pancreatic) | GI50: 0.031 | [2] |
| 5d | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Panc-1 (Pancreatic) | GI50: 0.036 | [2] |
Anticancer Signaling Pathways
The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound derivatives have been shown to inhibit EGFR, thereby blocking these oncogenic signals.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, contributing to their survival. Some this compound derivatives have been found to induce apoptosis in cancer cells, representing a key mechanism of their anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate in the dark at room temperature for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Pyrimidine derivatives have long been recognized for their antimicrobial properties, and recent studies have highlighted the potential of this compound derivatives in this arena.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound derivatives and related compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 3a, 3b, 3d, 4a-d, 9c, 10b | Pyrimidine and pyrimidopyrimidine derivatives | Staphylococcus aureus | Not specified, but showed strong activity | [3] |
| 3a, 3b, 3d, 4a-d, 9c, 10b | Pyrimidine and pyrimidopyrimidine derivatives | Bacillus subtilis | Not specified, but showed strong activity | [3] |
| 3a, 3b, 3d, 4a-d, 9c, 10b | Pyrimidine and pyrimidopyrimidine derivatives | Escherichia coli | Not specified, but showed strong activity | [3] |
| 3a, 3b, 3d, 4a-d, 9c, 10b | Pyrimidine and pyrimidopyrimidine derivatives | Candida albicans | Not specified, but showed strong activity | [3] |
| 3a, 3b, 3d, 4a-d, 9c, 10b | Pyrimidine and pyrimidopyrimidine derivatives | Aspergillus flavus | Not specified, but showed strong activity | [3] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Sulfonamide containing pyrimidine | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | [4][5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution
-
Sterile 96-well microtiter plates
-
Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Pyrimidine derivatives have shown promise as anti-inflammatory agents, with a primary mechanism of action being the inhibition of cyclooxygenase-2 (COX-2).[6]
Quantitative Anti-inflammatory Data
The following table provides IC50 values for the inhibition of COX-1 and COX-2 enzymes by pyrimidine derivatives, highlighting their potential for selective COX-2 inhibition, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
| Compound ID | Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative 5 | Pyrazolo[3,4-d]pyrimidine | - | 0.04 | - | [6] |
| Derivative 6 | Pyrazolo[3,4-d]pyrimidine | - | 0.04 | - | [6] |
| L1 | Pyrimidine derivative | >100 | 1.2 | >83.3 | [7][8] |
| L2 | Pyrimidine derivative | >100 | 1.5 | >66.7 | [7][8] |
Anti-inflammatory Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is induced by pro-inflammatory stimuli and plays a key role in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs.
Experimental Protocol: COX-2 Inhibition Assay
A common method to assess COX-2 inhibitory activity is a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme.
Materials:
-
Recombinant human COX-2 enzyme
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
This compound derivative
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the this compound derivative and the heme cofactor in the assay buffer.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the probe.
-
Signal Detection: Measure the change in absorbance or fluorescence over time. The rate of the reaction is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the derivative compared to a control without the inhibitor. Determine the IC50 value from a dose-response curve.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The evidence presented in this guide highlights their significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The ability to systematically modify the core structure provides a valuable opportunity for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of these compounds.
Future research should focus on several key areas:
-
Synthesis and Screening of Focused Libraries: The design and synthesis of novel this compound derivatives with diverse substitutions are crucial to expand the structure-activity relationship (SAR) knowledge and identify more potent and selective compounds.
-
Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms by which these derivatives exert their biological effects will be essential for their rational design and clinical development.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Other Therapeutic Areas: The diverse biological activities observed suggest that this compound derivatives may have therapeutic potential in other areas, such as neurodegenerative and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
Role of 5-Chloro-2-methoxypyrimidine as a heterocyclic building block
An In-depth Technical Guide to 5-Chloro-2-methoxypyrimidine as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrimidine derivatives are fundamental scaffolds in the development of novel therapeutic agents and functional materials, largely due to their prevalence in biologically active molecules and their versatile chemical reactivity.[1][2] this compound has emerged as a particularly valuable heterocyclic building block in medicinal chemistry. Its structure features two key points for chemical modification: a chloro group at the 2-position, which is an excellent leaving group for nucleophilic aromatic substitution and a handle for palladium-catalyzed cross-coupling reactions, and a methoxy group at the 5-position that influences the electronic properties of the ring and can be a site for metabolic transformation.[3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols and data to aid researchers in its effective utilization.
Synthesis of this compound
The primary and most common synthesis of chloro- and methoxy-substituted pyrimidines involves the chlorination of hydroxy-pyrimidine precursors.[1] For related compounds like 2,4-dichloro-5-methoxypyrimidine, the synthesis starts from 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil), which is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][4][5] This process converts the hydroxyl groups into chloro groups.[1] A similar principle applies to the synthesis of this compound, typically starting from a corresponding hydroxypyrimidine. Another documented route involves the demethylation of 2-chloro-5-methoxypyrimidine to yield 2-chloro-5-hydroxypyrimidine using agents like boron tribromide or hydrobromic acid.[6]
Chemical Reactivity and Key Transformations
The utility of this compound stems from the reactivity of the C2-chloro substituent. The pyrimidine ring's electron-deficient nature, caused by the two nitrogen atoms, activates the attached chlorine atom, making it a good leaving group in various transformations.[7]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, allowing for the introduction of diverse functional groups.[8] The chlorine atom at the C2 position can be displaced by a wide range of nucleophiles. The electron-withdrawing character of the ring nitrogens makes the carbon atoms of the pyrimidine ring electrophilic and thus susceptible to nucleophilic attack.[8][9]
Common nucleophiles used in SNAr reactions with chloropyrimidines include:
-
Amines (Primary and Secondary): To form 2-aminopyrimidine derivatives.
-
Thiols: To generate 2-thiopyrimidine analogs.
-
Alkoxides: To introduce new alkoxy groups.
The reactivity in SNAr reactions is significantly influenced by the electronic nature of other substituents on the ring. While the 5-methoxy group is electron-donating, which can slightly decrease reactivity compared to an unsubstituted ring, the C2 position remains sufficiently activated for substitution.[10]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they represent the most significant application of this compound in drug discovery.[3][11]
3.2.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids/esters.[7][12] This reaction is fundamental for constructing biaryl structures commonly found in pharmacologically active molecules, particularly kinase inhibitors.[7] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12]
3.2.2 Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[11][13] This transformation has become a cornerstone in medicinal chemistry for synthesizing the arylamine motifs prevalent in pharmaceuticals.[14] The reaction's development allowed for a more facile synthesis of aryl amines, replacing harsher traditional methods.[11] The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination.[11][15]
References
- 1. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig_reaction [chemeurope.com]
Methodological & Application
Application Notes: Synthesis of 5-Aryl-2-methoxypyrimidines via Suzuki-Miyaura Coupling
Introduction
5-Aryl-2-methoxypyrimidine derivatives are a class of compounds holding significant importance in medicinal chemistry and drug development. They serve as key structural motifs in a variety of pharmacologically active molecules, including kinase inhibitors for oncology applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, enabling the efficient formation of a carbon-carbon bond between 5-chloro-2-methoxypyrimidine and various arylboronic acids. This document provides a detailed protocol for this synthesis, outlining the reaction principles, experimental workflow, and representative data.
Principle of the Reaction
The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction proceeds via a catalytic cycle that involves a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.[1]
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[1][2]
-
Reductive Elimination: The two organic groups (the pyrimidine and the aryl group) on the palladium complex are coupled, forming the desired 5-aryl-2-methoxypyrimidine product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical experimental procedure involves the setup of the reaction under an inert atmosphere, followed by heating, monitoring, and finally, work-up and purification of the product.
Caption: A generalized workflow for a Suzuki coupling experiment.[3]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.)[3]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[1][4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.[1]
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Inert Atmosphere: Seal the flask or vial with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][5]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[1][4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.[1]
-
Wash the organic layer sequentially with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-aryl-2-methoxypyrimidine product.[6]
Data Presentation
The following table summarizes representative results for the synthesis of various 5-aryl-2-methoxypyrimidines. Conditions may be adapted from similar pyrimidine couplings.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 95 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 95 | 80-92 |
| 3 | 3-Thienylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/H₂O | 95 | 75-88 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 83-94 |
| 5 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 70-85 |
Note: Yields are indicative and based on typical Suzuki couplings of halo-pyrimidines reported in the literature.[4] Actual yields may vary depending on the specific substrate and precise reaction conditions.
Key Considerations and Troubleshooting
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation.[1]
-
Reagent Purity: The purity of reagents, especially the boronic acid and solvents, can significantly impact the reaction outcome. Use of degassed solvents is highly recommended.
-
Choice of Catalyst: While Pd(PPh₃)₄ is commonly used, other catalysts with more sophisticated ligands (e.g., those based on dppf or XPhos) may be necessary for less reactive aryl chlorides or to prevent side reactions.[3]
-
Base Selection: The choice of base is crucial for the transmetalation step. Inorganic bases like sodium carbonate, potassium carbonate, or potassium phosphate are commonly employed. The base strength can influence reaction rates and yields.[3]
-
Side Reactions: A potential side reaction is the homocoupling of the boronic acid. This can often be minimized by carefully controlling the reaction stoichiometry and temperature. Protodeboronation (loss of the boronic acid group) can also occur, particularly with electron-deficient heteroaryl boronic acids.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Chloro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1] Pyrimidine derivatives, in particular, are a privileged scaffold found in numerous therapeutic agents. The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's biological activity.
5-Chloro-2-methoxypyrimidine is a valuable building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogen towards palladium-catalyzed cross-coupling reactions compared to their carbocyclic analogues.[1] This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, offering a versatile route to a diverse range of 5-aryl-2-methoxypyrimidine derivatives.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step for chloro-aromatics.
-
Transmetalation: In the presence of a base, the organoboron species (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., a concentration of 0.1 M of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-120 °C (or as determined by optimization) with vigorous stirring. For microwave-assisted reactions, a temperature of 100-150 °C for 15-60 minutes is a good starting point.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2-methoxypyrimidine.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are based on analogous reactions with chloropyrimidines and may vary depending on the specific substrate and optimized conditions.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 10 | 80-90 |
| 3-Aminophenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 16 | 60-70 |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (5 mol%) | K₃PO₄ | THF/H₂O (4:1) | 90 | 18 | 55-65 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 70-80 |
Troubleshooting
Low yields in Suzuki-Miyaura couplings of chloro-heterocycles can arise from several factors.
-
Low Reactivity of the Chloride: Aryl chlorides are less reactive than bromides or iodides. More forcing conditions, such as higher temperatures or more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos), may be necessary.
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. This is more common with electron-withdrawing groups on the boronic acid. Using a less aqueous solvent system, a different base, or switching to a boronate ester can mitigate this side reaction.
-
Homocoupling: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by carefully controlling the reaction temperature and catalyst loading.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. Ensuring strictly anaerobic conditions is crucial.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a robust and versatile method for the synthesis of a wide array of 5-aryl-2-methoxypyrimidine derivatives. These compounds are valuable intermediates in drug discovery and development. By carefully selecting the catalyst, base, and solvent system, and by optimizing the reaction conditions, researchers can achieve high yields of the desired products. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this important transformation.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceutical agents.[3][4] The substrate, 5-Chloro-2-methoxypyrimidine, is a valuable building block, and its successful amination opens a direct route to a diverse range of 5-amino-2-methoxypyrimidine derivatives.
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of this compound. Included are detailed experimental protocols, a summary of reaction parameters from analogous systems, and troubleshooting guidelines to facilitate the successful application of this transformative reaction.
Reaction Principle and Mechanism
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[2][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound).
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[4][6]
Data Presentation: Reaction Parameters for Analogous Halopyrimidines
While specific quantitative data for the amination of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the Buchwald-Hartwig amination of structurally similar chloropyrimidine and bromopyrimidine substrates. This data serves as a strong foundation for developing a successful protocol. Given that aryl chlorides are generally less reactive than aryl bromides, more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) may be required.[3]
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Aryl Amine | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu (1.5) | Toluene | Reflux | 12 | 82 | [1][7] |
| 2 | 2,4-Dimethylaniline | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu (1.5) | Toluene | Reflux | 12 | 35 | [1] |
| 3 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | Good | [3] |
| 4 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | Excellent | [3] |
| 5 | Piperidine | Pd₂(dba)₃ (2) | Ligand 1 (8) | NaOtBu (1.4) | Toluene | 100 | 24 | 92 | [3] |
Experimental Protocols
This protocol is a recommended starting point for the Buchwald-Hartwig amination of this compound. Optimization of parameters, particularly the ligand, base, and temperature, may be necessary to maximize the yield of the desired product.
Materials and Reagents
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Anhydrous solvents for work-up and purification (e.g., Ethyl Acetate, Hexanes)
-
Celite®
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Recommended Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to 80-110 °C using a preheated oil bath. Maintain the reaction at this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water (5 mL). Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (10 mL). Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted-2-methoxy-pyrimidin-5-amine.
Troubleshooting and Optimization
The successful execution of the Buchwald-Hartwig amination can be affected by several factors. Below is a troubleshooting guide for common issues.
Safety Information
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[3]
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a wide range of 5-amino-2-methoxypyrimidine derivatives, which are valuable intermediates in the discovery and development of new chemical entities.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 5-Chloro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 5-Chloro-2-methoxypyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the strategic placement of its functional groups, which allows for the synthesis of a diverse range of substituted pyrimidine derivatives.
Introduction to SNAr Reactions of this compound
Nucleophilic aromatic substitution is a key transformation in heterocyclic chemistry. The reactivity of the pyrimidine ring towards SNAr is highly dependent on its substituents. In this compound, the chloro group at the 5-position and the methoxy group at the 2-position, along with the nitrogen atoms in the ring, influence the molecule's electrophilicity.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The chloro group at the 5-position further activates the ring towards nucleophilic attack through its electron-withdrawing inductive effect. This makes the carbon atoms of the pyrimidine ring, particularly C4 and C6 (ortho and para to the chloro group), more electrophilic and susceptible to attack by nucleophiles. The methoxy group at the 2-position is generally considered an electron-donating group by resonance, which can somewhat deactivate the ring. However, the combined electronic effects still render this compound a suitable substrate for SNAr reactions, particularly with potent nucleophiles.
Data Presentation: Representative SNAr Reactions
The following tables summarize representative quantitative data for SNAr reactions on chloropyrimidine systems. While specific data for this compound is not extensively available in the public domain, these examples with analogous substrates provide an indication of expected yields and reaction conditions.
Table 1: SNAr Reactions with Amine Nucleophiles
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DMSO | K₂CO₃ | 100 | 12 | ~95 |
| 2 | Aniline | Dioxane | NaOt-Bu | 80 | 16 | ~88 |
| 3 | Piperidine | DMF | Et₃N | 120 | 8 | High |
| 4 | Benzylamine | Water (with HPMC) | KOH | 50 | 2 | ~90 |
Table 2: SNAr Reactions with Thiol and Alkoxide Nucleophiles
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | DMF | K₂CO₃ | 80 | 6 | Good |
| 2 | Sodium Methoxide | Methanol | - | Reflux | 12 | Moderate |
| 3 | Potassium Fluoride | DMSO | - | 120 | 24 | Moderate |
Mandatory Visualization
Caption: General mechanism of the SNAr reaction.
Caption: A typical experimental workflow for SNAr reactions.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The safety data sheets (SDS) for all chemicals should be consulted before use.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles (Conventional Heating)
This protocol describes a general method for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, Dioxane)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu, or a tertiary amine like triethylamine or diisopropylethylamine) (1.5 - 2.0 eq)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
TLC plates and developing chamber
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound.
-
Under an inert atmosphere, add the anhydrous solvent, followed by the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-2-methoxypyrimidine derivative.
Protocol 2: General Procedure for Microwave-Assisted SNAr with Amine Nucleophiles
Microwave irradiation can significantly reduce reaction times.[1]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Solvent (e.g., Ethanol, DMF, or NMP)
-
Base (optional, depending on the nucleophile, e.g., triethylamine)
-
Microwave reactor and appropriate sealed vials
Procedure:
-
In a microwave-safe vial, combine this compound, the amine nucleophile, and the solvent. If necessary, add a base.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography or recrystallization.
Protocol 3: General Procedure for SNAr with Thiol Nucleophiles
This protocol outlines the reaction with S-nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Anhydrous DMF
-
Base (e.g., K₂CO₃) (1.5 eq)
Procedure:
-
In a round-bottom flask, dissolve the thiol in anhydrous DMF.
-
Add the base and stir the mixture for 15-30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC.
-
Upon completion, follow the workup and purification steps outlined in Protocol 1.
Protocol 4: General Procedure for SNAr with Alkoxide Nucleophiles
This protocol describes the reaction with O-nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Sodium alkoxide (e.g., sodium methoxide) (1.2 eq) or an alcohol with a strong base (e.g., NaH)
-
Corresponding alcohol as solvent (e.g., methanol for sodium methoxide)
Procedure:
-
Dissolve this compound in the corresponding anhydrous alcohol.
-
Add the sodium alkoxide in portions at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and carefully quench with water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent and purify as described in Protocol 1.
Applications in Drug Development
Substituted pyrimidines are privileged scaffolds in medicinal chemistry, appearing in a wide range of clinically used drugs. The 5-substituted-2-methoxypyrimidine core, accessible through the SNAr reactions described, is a key component of many kinase inhibitors. Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer.
The amino group introduced at the 5-position via SNAr can serve as a crucial hydrogen bond donor or acceptor, interacting with the hinge region of the kinase ATP-binding site. The methoxy group at the 2-position can be involved in further interactions or be metabolically labile, offering another point for modification to fine-tune the pharmacokinetic properties of a drug candidate. By varying the nucleophile in the SNAr reaction, chemists can rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and drug-like properties.
References
Application Notes and Protocols: 5-Chloro-2-methoxypyrimidine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-chloro-2-methoxypyrimidine as a key building block in the synthesis of targeted kinase inhibitors. The protocols and data presented are intended to facilitate the development of novel therapeutics for a range of diseases, including inflammatory conditions and cancer.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable starting material in medicinal chemistry. Its substituted pyrimidine core is a common feature in a multitude of kinase inhibitors, where it often acts as a hinge-binding motif, crucial for the inhibition of kinase activity. The presence of a chloro group at the 5-position and a methoxy group at the 2-position provides distinct reactivity profiles, allowing for selective functionalization and the creation of diverse chemical libraries for drug discovery.
This document details the application of this compound in the synthesis of inhibitors targeting key kinases such as p38 mitogen-activated protein kinase (MAPK), spleen tyrosine kinase (Syk), and Src family tyrosine kinases.
Data Presentation
The following tables summarize the in vitro activity of representative pyrimidine-based kinase inhibitors against their respective targets.
Table 1: Inhibitory Activity of Pyrimidine-Based p38 MAPK Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| SB 203580 | p38α | 22 (Kd) | - | [1] |
| RWJ 67657 | p38α | 10 (Kd) | - | [1] |
| Pyrimidine Derivative 1 | p38α | 146.2 | - | [2] |
| Pyrimidine Derivative 2 | p38α | - | 94.83% inhibition at 10 µM | [2] |
Table 2: Inhibitory Activity of Pyrimidine-Based Syk Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 5 | Syk | Excellent Potency | [3] |
| CC-509 | Syk | - | [4] |
| Pyrazolylpyrimidine Derivative | Syk | Potent Inhibition | [3] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-Based Src Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) in Daoy Cells | IC50 (µM) in D283-MED Cells | Reference |
| S7 | Src | 6.24 | 14.16 | [5] |
| S29 | Src | 1.72 | 4.89 | [5] |
| SI163 | Src | 3.5 | 1.74 | [5] |
| SI306 | Src | 11.2 (GIN8), 7.7 (GIN28), 7.2 (GCE28) | - | [6] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors synthesized from this compound.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
References
- 1. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Chloro-2-methoxypyrimidine as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chloro-2-methoxypyrimidine as a key building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors. This document outlines detailed experimental protocols for common and pivotal reactions, presents quantitative data in a clear, tabular format, and includes diagrams to illustrate synthetic pathways and workflows.
Introduction
This compound is a valuable heterocyclic precursor in medicinal chemistry. The pyrimidine scaffold is a common motif in a wide array of biologically active molecules, including numerous approved drugs. The substituent pattern of this compound offers distinct reactive sites that can be selectively functionalized to build complex molecular architectures. The chlorine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of aryl, heteroaryl, and amino moieties. The methoxy group at the 2-position can also be a site for nucleophilic substitution, further enhancing the synthetic versatility of this precursor.
Key Applications in Pharmaceutical Synthesis
This compound is a crucial starting material for the synthesis of various kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrimidine core can act as a scaffold that mimics the hydrogen bonding pattern of ATP, enabling competitive inhibition at the kinase's ATP-binding site.
A significant application of this precursor is in the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors. These compounds have shown promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing a 5-chloropyrimidine core. These data provide a baseline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Chloropyrimidines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | THF | 50 | 12 | ~90 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 18 | ~88 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 12 | ~82 |
Table 2: Buchwald-Hartwig Amination of 5-Chloropyrimidines with Anilines
| Entry | Aniline | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 24 | ~80-90 |
| 2 | 4-Fluoroaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | ~85 |
| 3 | 3-Methoxyaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 20 | ~92 |
| 4 | 2-Methylaniline | Pd(OAc)₂ (3) | DavePhos (6) | LHMDS | THF | 80 | 24 | ~75 |
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to form a 5-aryl-2-methoxypyrimidine intermediate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-2-methoxypyrimidine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound with an aniline derivative to yield a 5-(arylamino)-2-methoxypyrimidine.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-6 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask with a stir bar.
-
Add the this compound and the aniline derivative.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthetic Pathway to a Di-substituted Pyrimidine Intermediate
The following diagram illustrates a sequential cross-coupling strategy starting from this compound to generate a di-substituted pyrimidine, a common core for many kinase inhibitors.
Caption: Sequential functionalization of this compound.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the general laboratory workflow for performing and purifying the products of the described cross-coupling reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Simplified Kinase Signaling Pathway Inhibition
This diagram illustrates the general principle of how pyrimidine-based inhibitors, derived from precursors like this compound, function to block kinase signaling pathways implicated in cancer.
Caption: Mechanism of action for pyrimidine-based kinase inhibitors.
Application Note and Protocol: Synthesis of 2,5-Dimethoxypyrimidine via Methoxylation of 2,5-Dichloropyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidines are fundamental heterocyclic structures extensively utilized in medicinal chemistry and drug discovery due to their diverse biological activities. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a key synthetic strategy. This document provides a detailed experimental protocol for the synthesis of 2,5-dimethoxypyrimidine from 2,5-dichloropyrimidine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the chlorine atoms are displaced by methoxide ions.
Reaction Scheme
The methoxylation of 2,5-dichloropyrimidine is achieved by reacting it with a methoxide source, typically sodium methoxide, in a suitable solvent. The reaction is as follows:
Experimental Protocol
This protocol outlines a general procedure for the methoxylation of 2,5-dichloropyrimidine.
Materials and Equipment:
-
2,5-Dichloropyrimidine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography (optional)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,5-dichloropyrimidine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol.
-
Addition of Sodium Methoxide: Cool the solution in an ice bath. Slowly add sodium methoxide (2.2 eq) portion-wise, ensuring the temperature remains low. If using a sodium methoxide solution in methanol, add it dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
To the resulting residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield pure 2,5-dimethoxypyrimidine.
Data Presentation
The following table summarizes the quantitative data for the reaction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2,5-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98[1] | x | 1.0 | y g |
| Sodium Methoxide | CH₃NaO | 54.02 | 2.2 x | 2.2 | 2.2 y g |
| 2,5-Dimethoxypyrimidine | C₆H₈N₂O₂ | 140.14 | x (theor.) | 1.0 (theor.) | z g (theor.) |
Characterization
The final product, 2,5-dimethoxypyrimidine, is expected to be a solid at room temperature. The purity and identity of the compound can be confirmed using standard analytical techniques such as:
-
¹H NMR: To confirm the presence of methoxy and pyrimidine protons.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,5-Dichloropyrimidine is a solid and should be handled with care.[1]
-
Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes. It is also moisture-sensitive.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
Diagrams
.dot
Caption: Experimental workflow for the synthesis of 2,5-dimethoxypyrimidine.
References
Application Note: Quantitative Analysis of 5-Chloro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methoxypyrimidine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and concentration must be precisely controlled to ensure the quality, efficacy, and safety of the final products. This document provides detailed analytical methods and protocols for the accurate quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are powerful techniques for the analysis of pharmaceutical ingredients and intermediates.[2]
Analytical Methods Overview
The quantification of this compound can be effectively achieved using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for non-volatile and thermally labile compounds.[3] Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is well-suited for the analysis of volatile compounds and can provide high specificity and sensitivity.[4][5] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the proposed analytical methods. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[6]
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on typical pyrimidine absorbance)
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification
-
Inject the calibration standards to establish a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
This protocol outlines a GC-MS method for the trace analysis and quantification of this compound.
1. Instrumentation and Materials
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Methanol or Acetone (GC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and GC vials
2. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 144, 113, 78)
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Preparation: Dissolve a known amount of the sample in methanol to an expected concentration within the calibration range. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
4. Analysis and Quantification
-
Inject the calibration standards to generate a calibration curve based on the peak area of the primary quantifying ion.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the sample using the established calibration curve.
Visualizations
The following diagrams illustrate the general workflow for the analytical quantification of this compound.
Caption: General workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Protecting Group Strategies for Reactions with 5-Chloro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the use of protecting groups in reactions involving 5-chloro-2-methoxypyrimidine. This key building block is frequently utilized in the synthesis of biologically active molecules, and the successful manipulation of its reactivity often hinges on the judicious use of protecting groups for various nucleophiles.
Introduction
This compound is a versatile heterocyclic compound used in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its reactivity is dominated by the electron-withdrawing nature of the chloro substituent and the pyrimidine ring itself, which activates the C5 position for nucleophilic aromatic substitution (SNAr).[1] When reacting this compound with nucleophiles containing other reactive functional groups, such as primary or secondary amines and hydroxyl groups, protecting these functionalities is crucial to prevent undesired side reactions and ensure chemoselectivity. This document outlines strategies and detailed protocols for the protection of amine and hydroxyl groups, their subsequent reaction with this compound, and the final deprotection to yield the desired substituted pyrimidine.
Protecting Amine Functionalities: The Boc Group
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of introduction, stability under a wide range of reaction conditions (including basic and nucleophilic conditions), and facile removal under acidic conditions.[2][3]
Data Presentation: Boc Protection and Deprotection
| Step | Reagents and Conditions | Solvent | Temperature (°C) | Time | Typical Yield (%) | Citation |
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or NaOH | Methanol/Water, THF, or Dichloromethane (DCM) | Room Temperature - 55 | 1 - 16 h | 90 - 97 | [4] |
| Coupling | Boc-protected amine, this compound, Base (e.g., K₂CO₃, DIPEA) | DMF, DMSO, or Acetonitrile | 80 - 150 | 2 - 24 h | Varies | [1] |
| Deprotection | Trifluoroacetic acid (TFA) in DCM, or 4M HCl in Dioxane | Dichloromethane (DCM) or Dioxane | Room Temperature | 1 - 4 h | > 95 | [5] |
Experimental Protocols
1. Boc Protection of a Primary Amine
This protocol describes the protection of a generic primary amine before its reaction with this compound.
-
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Methanol (MeOH) and Water, or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the primary amine in a 10:10:7 mixture of water, methanol, and triethylamine.[4]
-
Slowly add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the mixture at room temperature or heat to 55°C for 1-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected amine.[6]
-
2. Coupling of N-Boc Protected Amine with this compound
-
Materials:
-
N-Boc protected amine (1.2 eq)
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of the N-Boc protected amine in DMF, add this compound and the base.
-
Heat the reaction mixture to a temperature between 80-150°C.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
3. Deprotection of the Boc Group
-
Materials:
-
N-Boc protected pyrimidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected pyrimidine derivative in DCM.
-
Add an excess of TFA (e.g., 25% v/v solution in DCM) or 4M HCl in dioxane.[2][5]
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry the organic layer, and concentrate to yield the deprotected amine.[5]
-
Visualization of the Workflow
Caption: Workflow for Boc protection, coupling, and deprotection.
Protecting Hydroxyl Functionalities: Silyl Ethers
Silyl ethers are widely used for the protection of alcohols due to their ease of formation, stability to a variety of reagents (non-acidic), and selective removal under specific conditions, often using a fluoride source.[7] Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl).
Data Presentation: Silyl Ether Protection and Deprotection
| Step | Reagents and Conditions | Solvent | Temperature (°C) | Time | Typical Yield (%) | Citation |
| Protection | TBDMSCl or TBSCl, Imidazole | DMF | Room Temperature | 2 - 12 h | High | [8] |
| Coupling | Silyl-protected alcohol, this compound, Strong Base (e.g., NaH) | Anhydrous THF or DMF | 0 - Room Temperature | 1 - 6 h | Varies | [8] |
| Deprotection | Tetrabutylammonium fluoride (TBAF) or HF in Pyridine | THF | Room Temperature | 0.5 - 4 h | > 90 | [9] |
Experimental Protocols
1. Silyl Ether Protection of an Alcohol
This protocol describes the protection of a primary alcohol using TBDMSCl.
-
Materials:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMSCl portion-wise at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring by TLC.[8]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the silyl ether.
-
2. Coupling of O-Silyl Protected Alcohol with this compound
-
Materials:
-
O-Silyl protected alcohol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0°C under an inert atmosphere, add a solution of the O-silyl protected alcohol in THF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to form the alkoxide.
-
Cool the reaction mixture back to 0°C and add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
3. Deprotection of the Silyl Ether
-
Materials:
-
O-Silyl protected pyrimidine derivative
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the silyl ether in THF.
-
Add a solution of TBAF (1.1 eq) at room temperature.[9]
-
Stir the reaction for 30 minutes to 4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Purify the residue by flash column chromatography to isolate the deprotected alcohol.
-
Visualization of the Workflow
Caption: Workflow for silyl ether protection, coupling, and deprotection.
Conclusion
The selection of an appropriate protecting group strategy is paramount for the successful synthesis of substituted 2-methoxypyrimidines. The Boc group for amines and silyl ethers for alcohols offer reliable and versatile options. The protocols provided herein serve as a comprehensive guide for researchers, but optimization for specific substrates may be necessary. Careful monitoring of each step is recommended to ensure high yields and purity of the final products.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Chloro-2-methoxypyrimidine
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling of 5-Chloro-2-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki coupling reactions?
The main challenges stem from the inherent properties of the substrate. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, which can lead to sluggish or incomplete reactions.[1][2] Additionally, the nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to deactivation.[1] Careful selection of the catalyst system and reaction conditions is therefore critical to overcome these hurdles.
Q2: What is a good starting point for reaction conditions?
For researchers beginning optimization, a reliable set of starting conditions is crucial. Based on protocols for similar chloro-heteroaryl substrates, the following parameters are recommended:
-
Catalyst System : A combination of a palladium precatalyst like Pd₂(dba)₃ (2 mol%) and a bulky, electron-rich phosphine ligand such as XPhos or SPhos (4 mol%) is often effective for activating C-Cl bonds.[3]
-
Base : A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), used in 2-3 equivalents, is a robust choice.[3][4]
-
Solvent : A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio), is commonly used to dissolve both the organic substrates and the inorganic base.[3][4]
-
Temperature : An initial temperature of 80-100 °C is a suitable starting point.[3][4]
-
Atmosphere : The reaction is highly sensitive to oxygen, so maintaining a strict inert atmosphere (e.g., argon or nitrogen) and using degassed solvents is essential.[1]
Q3: How do I select the right palladium catalyst and ligand?
The choice of the catalytic system is arguably the most critical factor for a successful coupling with an unreactive chloride.
-
For Unreactive Chlorides : Standard catalysts like Pd(PPh₃)₄ may provide some yield but are often suboptimal.[1] Catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended as they promote the rate-limiting oxidative addition step and enhance catalyst stability.[3][5]
-
Precatalysts : Using air-stable palladium(II) precatalysts (e.g., Buchwald or PEPPSI precatalysts) can improve reproducibility by ensuring the efficient generation of the active Pd(0) species.[5][6]
Q4: Which base and solvent combination is most effective?
The base and solvent are highly interdependent and significantly influence reaction outcomes.[7][8]
-
Bases : The base activates the boronic acid for the transmetalation step.[9] While K₂CO₃ is common, K₃PO₄ is often a superior choice for challenging heteroaryl couplings.[4] For very difficult reactions, stronger bases like cesium carbonate (Cs₂CO₃) may be beneficial.[4]
-
Solvents : Protic solvents like alcohols can promote the action of the base.[10] Aprotic polar solvents such as 1,4-dioxane, THF, and DMF, often mixed with water, are widely used.[1][7] The optimal solvent system must be determined empirically, but a dioxane/water mixture is a reliable starting point.[3]
Q5: Can microwave irradiation improve the reaction?
Yes, microwave-assisted synthesis can be highly effective. It often leads to dramatically reduced reaction times and can improve yields, sometimes even with lower catalyst loadings.[1] This technique is particularly useful for high-throughput screening of reaction conditions.
Data Presentation: Optimizing Reaction Components
The following table summarizes expected yield trends based on screening various reaction components for the Suzuki coupling of chloropyrimidines with a generic arylboronic acid. These are representative values and will vary based on the specific coupling partner.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Expected Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 40-70 | A common but often less effective system for chlorides.[1] |
| Pd₂(dba)₃ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 30-60 | Triphenylphosphine can be insufficient for activating C-Cl bonds. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 70-95 | Bulky biarylphosphine ligands are highly effective for this transformation.[3] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 75-98 | A strong base and robust ligand can further improve yields.[3][4] |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 80-98 | Precatalysts offer convenience and high activity.[5] |
Visualizing the Suzuki Coupling Pathway
The catalytic cycle is the fundamental chemical pathway governing the reaction. Understanding these steps is key to troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a detailed methodology for a typical Suzuki coupling experiment with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[11]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent Addition : Add the degassed solvent mixture via syringe. The total volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[11]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).[4]
-
Work-up :
-
Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[11]
Troubleshooting Guide
When experiments do not proceed as planned, a systematic approach to troubleshooting is essential.[4]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Catalyst degradation due to oxygen exposure; impurities poisoning the catalyst.[1] | Ensure rigorous inert atmosphere techniques (use Schlenk line, degas solvents thoroughly). Use fresh, high-quality catalyst and ligands.[1] |
| Suboptimal Conditions: Incorrect choice of ligand, base, or solvent for the C-Cl bond activation.[1] | Screen different components systematically. Try a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). Test alternative bases (K₃PO₄, Cs₂CO₃) and solvents (Toluene, THF, DMF).[3][4] | |
| Low Reaction Temperature: Insufficient energy to overcome the activation barrier for oxidative addition. | Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition.[4] | |
| Significant Side Product Formation | Protodeboronation: The boronic acid reacts with trace water or protic solvents to form an arene, consuming the coupling partner.[1] | Use fresh, high-purity boronic acid. Ensure the base is anhydrous and finely ground. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[4] |
| Homocoupling: Coupling of two boronic acid molecules.[1] | This is often caused by the presence of oxygen. Ensure rigorous deoxygenation of all reagents and solvents.[4] | |
| Hydrodehalogenation: Replacement of the chlorine atom with hydrogen. | This can occur if the catalytic cycle is inefficient. Re-optimize catalyst, ligand, and base to promote the desired cross-coupling pathway. | |
| Reaction Stalls / Fails to Reach Completion | Catalyst Deactivation: The pyrimidine nitrogen atoms may bind to the palladium center, inhibiting catalytic activity.[1] | A higher catalyst loading (e.g., 5 mol%) may be necessary.[4] Using a ligand that coordinates strongly to palladium can prevent substrate inhibition. |
| Poor Reagent Quality: Degradation of the boronic acid; wet or poor-quality base. | Use fresh reagents. Boronic acids can be unstable on the shelf; check purity before use.[4] |
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving common issues encountered during the optimization process.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
Side reactions and byproduct formation in 5-Chloro-2-methoxypyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is through the chlorination of a corresponding hydroxypyrimidine precursor, typically 2-hydroxy-5-chloropyrimidine, using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is often carried out in the presence of a base, such as N,N-dimethylaniline or pyridine, to neutralize the HCl generated during the reaction.[1][2][3]
Q2: What are the primary side reactions and byproducts to be aware of during the synthesis?
A2: The primary side reactions and potential byproducts in the synthesis of this compound include:
-
Incomplete Chlorination: Residual 2-hydroxy-5-chloropyrimidine starting material may remain if the reaction conditions (temperature, time, or reagent stoichiometry) are not optimal.
-
Hydrolysis: The chloro group at the 2-position is susceptible to hydrolysis back to a hydroxyl group, particularly during aqueous work-up, leading to the formation of the starting material or other hydroxylated impurities.[4]
-
Demethylation: The methoxy group can be cleaved to form 2-chloro-5-hydroxypyrimidine, especially under acidic conditions or at elevated temperatures.[5]
-
Formation of Dihydroxy Byproduct: Over-reaction or harsh conditions during work-up can lead to the formation of 5-chloro-uracil (2,4-dihydroxy-5-chloropyrimidine).[5]
-
Byproducts from Reagents: Reactions involving the chlorinating agent and the base (e.g., POCl₃ and N,N-dimethylaniline) can sometimes lead to colored impurities or other unexpected products.[6][7]
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the progress of the reaction.[5] It allows for the quantification of the starting material, the desired product, and the formation of major byproducts over time. Thin-Layer Chromatography (TLC) can also be used for a more rapid qualitative assessment of the reaction's progress.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. 3. Demethylation of the product. | 1. Increase reaction time and/or temperature. Ensure stoichiometric amounts of POCl₃ are used. Consider using a sealed reactor for higher temperatures.[1][2] 2. Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto ice). Neutralize the acidic mixture carefully with a base like sodium bicarbonate.[8] 3. Avoid prolonged exposure to acidic conditions and high temperatures during work-up and purification. |
| Presence of Starting Material (2-hydroxy-5-chloropyrimidine) in the Final Product | 1. Insufficient amount of chlorinating agent (POCl₃). 2. Reaction time is too short or temperature is too low. | 1. Use a slight excess of POCl₃ (e.g., 1.1-1.5 equivalents per hydroxyl group). 2. Monitor the reaction by HPLC or TLC until the starting material is consumed. Increase the reaction temperature or prolong the reaction time as needed.[1] |
| Formation of a Sticky or Oily Product That is Difficult to Purify | 1. Formation of slimy byproducts from the reaction of excess POCl₃ with water. 2. Presence of colored impurities from the reaction of POCl₃ with the amine base. | 1. Quench the reaction mixture slowly into a vigorously stirred mixture of ice and a non-polar organic solvent to precipitate the product while keeping byproducts in the aqueous phase. 2. Consider using an alternative base like pyridine or triethylamine. Purification by column chromatography or recrystallization may be necessary. |
| Product Contains 2-chloro-5-hydroxypyrimidine as an Impurity | 1. Demethylation of the methoxy group due to acidic conditions or high temperatures. | 1. Maintain a neutral or slightly basic pH during work-up. Use milder reaction conditions if possible. Minimize the time the product is exposed to high temperatures. |
Quantitative Data on Byproduct Formation
The following table summarizes the quantitative data on the formation of a dihydroxy byproduct during the demethylation of 2-chloro-5-methoxypyrimidine under different acidic conditions, which can be a potential side reaction during synthesis if conditions are not carefully controlled.[5]
| Experiment | Hydrobromic Acid (48%) Amount | Product Content (%) | Dihydroxy Byproduct (%) | Yield (%) | Purity (%) |
| 1 | 800g | 80 | 15 | 70 | 98 |
| 2 | 300g | 92 | 5 | 80 | 98 |
| 3 | 153g | 96 | 0.5 | 91 | 98 |
Data extracted from a study on the demethylation of 2-chloro-5-methoxypyrimidine, which highlights the potential for dihydroxy byproduct formation under acidic conditions.[5]
Experimental Protocols
Protocol 1: Chlorination of 2-hydroxy-5-chloropyrimidine using POCl₃ and N,N-dimethylaniline
This protocol is adapted from a similar synthesis of a 2-chloro-5-substituted pyrimidine.[9]
Materials:
-
2-hydroxy-5-chloropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add 2-hydroxy-5-chloropyrimidine (1 equivalent).
-
Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (2-3 equivalents).
-
With stirring, slowly add N,N-dimethylaniline (1.1-1.2 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain for 10-36 hours, monitoring the reaction progress by HPLC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to a pH of 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Solvent-Free Chlorination of 2-hydroxy-5-chloropyrimidine
This protocol is based on a general method for the large-scale chlorination of hydroxypyrimidines.[1][2]
Materials:
-
2-hydroxy-5-chloropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Ice-water
-
Saturated sodium carbonate solution
Procedure:
-
To a Teflon-lined stainless steel reactor, add the 2-hydroxy-5-chloropyrimidine (1 equivalent), POCl₃ (1 equivalent per hydroxyl group), and pyridine (1 equivalent).
-
Seal the reactor and heat the reaction mixture to 160 °C for 2 hours.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Quench the reaction contents with cold water (~0 °C).
-
Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 9. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Chloro-2-methoxypyrimidine Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 5-Chloro-2-methoxypyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most common and effective purification techniques for this compound derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the physical properties of the target compound.
Q2: How do I choose a suitable solvent for the recrystallization of my this compound derivative?
A2: A good recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound derivatives, which are often moderately polar, common solvent choices include ethanol, n-hexane, petroleum ether, or a mixture of solvents like ethyl acetate/hexane.[1] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.
Q3: What are some common solvent systems for column chromatography of this compound derivatives?
A3: For column chromatography, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective.[2] The ideal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, which generally provides good separation.[2]
Q4: My compound appears to be unstable on the silica gel column. What can I do?
A4: Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel.[2] If you suspect your compound is degrading on the column, consider using a less acidic stationary phase like alumina or deactivating the silica gel by treating it with a small amount of a base, such as triethylamine, mixed in the eluent.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of forming crystals. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Try a lower-boiling point solvent. 2. Add a small amount of a "poorer" solvent (an anti-solvent) in which the compound is less soluble to induce crystallization. 3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 4. Seed the solution with a pure crystal of the compound. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 3. Try a different solvent in which the compound is less soluble. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals. | 1. Ensure the solution is thoroughly cooled before filtration. 2. Use a minimal amount of ice-cold solvent to wash the crystals. 3. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| The purified product is still impure. | The impurities have a similar solubility profile to the desired compound in the chosen solvent. | 1. Perform a second recrystallization, potentially with a different solvent system. 2. Consider using an alternative purification method like column chromatography for better separation.[3] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The chosen eluent system does not provide adequate resolution. | 1. Optimize the eluent system using TLC to achieve a clear separation between your compound and the impurities. 2. Use a shallower solvent gradient during elution. 3. Ensure the column is packed properly without any cracks or channels. |
| The compound is not eluting from the column. | The eluent is not polar enough to displace the compound from the stationary phase. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. 2. If the compound is very polar, a small amount of methanol can be added to the eluent. |
| The compound is eluting too quickly (with the solvent front). | The eluent is too polar. | 1. Use a less polar solvent system. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | 1. Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can help. For basic compounds, a small amount of triethylamine or pyridine can improve peak shape.[3] 2. Reduce the amount of crude material loaded onto the column. |
Quantitative Data Summary
The following tables summarize purification data for compounds structurally related to this compound, providing a reference for expected outcomes.
Table 1: Recrystallization Data for Pyrimidine Derivatives
| Compound | Recrystallization Solvent | Yield | Purity | Reference |
| 2,4-dichloro-5-methoxypyrimidine | n-Hexane | ~98% | 99.8% | [1] |
| 2,4-dichloro-5-methoxypyrimidine | Petroleum Ether | ~97% | 99.8% | [1] |
| 2-Chloro-5-hydroxypyrimidine | Ethanol | 91% | 98% | [4] |
Table 2: Column Chromatography Data for a Pyrimidine Derivative
| Compound | Purification Method | Eluent System | Yield | Purity | Reference |
| 2-Chloro-5-hydroxypyrimidine | Flash Column Chromatography | Not Specified | - | - | [5] |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography. The target compound should have an Rf value between 0.2 and 0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into a chromatography column. Allow the silica gel to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to facilitate separation.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
References
Troubleshooting low yield in nucleophilic substitution on 5-Chloro-2-methoxypyrimidine
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving 5-Chloro-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on this compound resulting in a low yield?
A1: Low yields can stem from several factors. The pyrimidine ring's reactivity is influenced by the electron-withdrawing nature of the chlorine at the 5-position, which activates the ring for nucleophilic attack. However, issues with the nucleophile, reaction conditions (temperature, solvent, base), or potential side reactions can lead to poor outcomes.
Q2: At which position on the this compound ring does nucleophilic substitution occur?
A2: Nucleophilic aromatic substitution (SNAr) on pyrimidines generally occurs at the 2-, 4-, and 6-positions, which are electron-deficient. In this compound, the chlorine atom at the 5-position is the intended leaving group. The methoxy group at the 2-position is generally a poor leaving group under typical SNAr conditions.
Q3: What are common side reactions to be aware of?
A3: Potential side reactions include:
-
Hydrolysis: In the presence of water and base, highly activated pyrimidines can undergo hydrolysis, replacing the chloro group with a hydroxyl group.
-
Di-substitution: If the product of the initial substitution contains a reactive site, a second substitution may occur, though this is less common with this substrate.
-
Ring Opening: Under harsh conditions or with specific nucleophiles, the pyrimidine ring can be susceptible to cleavage, though this is not a common issue under standard SNAr protocols.
Q4: Can the 2-methoxy group act as a leaving group?
A4: While alkoxides are generally poor leaving groups compared to halides, displacement of the methoxy group can occur under more forcing conditions, such as high temperatures or with very strong nucleophiles. However, the chloro group is significantly more labile and will be preferentially displaced.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low-yield issues.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Nucleophile | - Ensure the nucleophile is of high purity and anhydrous if necessary.- For amine nucleophiles, consider using a stronger, non-nucleophilic base to deprotonate it if it's used as a salt.- For weak nucleophiles, consider increasing the reaction temperature or using a more activating solvent. |
| Suboptimal Reaction Temperature | - For sluggish reactions, incrementally increase the temperature (e.g., in 10-20 °C intervals). Typical temperatures range from 80-150 °C.[1] - For reactions prone to side products, consider running the reaction at a lower temperature for a longer duration. |
| Inappropriate Solvent | - Use polar aprotic solvents like DMF, DMSO, or NMP, which are known to facilitate SNAr reactions.- Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material. |
| Incorrect Base | - The choice of base is critical. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. - For other nucleophiles, an inorganic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) may be necessary to generate the active nucleophile. |
| Poor Reagent Quality | - Use high-purity this compound.- Ensure all reagents and solvents are free from contaminants that could quench the reaction. |
Problem: Presence of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Starting Material | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.- If water is unavoidable, consider using a milder base or lower reaction temperature. |
| Di-substitution or Other Side Reactions | - Carefully control the stoichiometry of the nucleophile (typically 1.0-1.2 equivalents).- Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
Data Presentation
The following tables provide representative yields for the nucleophilic substitution on this compound with various nucleophiles under typical conditions. These are illustrative examples and may require optimization for specific substrates and scales.
Table 1: Amination Reactions
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 100 | 12 | 85-95 |
| Morpholine | TEA | DMSO | 120 | 16 | 80-90 |
| Aniline | NaOtBu | Toluene | 110 | 24 | 70-85 (Buchwald-Hartwig) |
| Benzylamine | DIPEA | NMP | 130 | 18 | 75-85 |
Table 2: Thiolation and Alkoxylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium thiophenoxide | - | DMF | 80 | 6 | 90-98 |
| Ethanethiol | NaH | THF | 65 | 12 | 70-80 |
| Sodium methoxide | - | Methanol | 65 | 8 | 85-95 |
| Sodium phenoxide | - | DMF | 120 | 24 | 60-75 |
Experimental Protocols
Protocol 1: General Procedure for Amination
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the amine nucleophile (1.2 equiv.), and the appropriate base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate and water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in nucleophilic substitution.
Caption: General mechanism for SNAr on this compound.
References
Technical Support Center: Regioselectivity in Dichloropyrimidine Reactions
Welcome to the technical support center for the regioselective functionalization of dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the chemical modification of these important heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electrophilic.[3] However, this intrinsic selectivity is not absolute and can be influenced by several factors, often leading to a mixture of C2 and C4 substituted products.[1]
Q2: What factors influence the C4/C2 selectivity in reactions of 2,4-dichloropyrimidines?
Several factors can significantly impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring: The electronic nature of substituents at other positions on the pyrimidine ring plays a crucial role. Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[4] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[4][5] A bulky substituent at the C5 position can also influence the C4/C2 selectivity due to steric hindrance.[2][4]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles can exhibit different selectivities. For instance, tertiary amine nucleophiles have been shown to favor C2 substitution on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[5][6]
-
Reaction Conditions: Temperature, solvent, and the base used can all play a critical role in determining the reaction's outcome.[1]
-
Catalysis: The use of palladium catalysts, particularly in amination and cross-coupling reactions, can be used to control and enhance the selectivity for either the C4 or C2 position.[1][7][8]
Q3: How can I favor C4-selective substitution?
For SNAr reactions, standard conditions with many nucleophiles will inherently favor the C4 position, although mixtures are common.[1] For highly selective C4-amination with aliphatic secondary amines and anilines, a palladium-catalyzed method has been developed which gives excellent regioselectivity.[1] In Suzuki cross-coupling reactions, the C4 position is also generally favored.[9] Microwave-assisted Suzuki coupling with catalysts like Pd(PPh₃)₄ has been shown to be a very efficient method for C4-arylation.
Q4: How can I achieve C2-selective substitution?
Achieving C2 selectivity is more challenging as it goes against the intrinsic reactivity of the 2,4-dichloropyrimidine core.[10] However, specific strategies have been developed:
-
Substituent Effects: Introducing an electron-donating group at the C6 position can electronically favor C2 attack.[4]
-
Catalyst-Controlled Reactions: A significant breakthrough has been the use of palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands for C-S cross-coupling reactions, which uniquely favors the C2 position.[7][8][10]
-
Nucleophile Choice: In some cases, specific nucleophiles can favor C2 substitution. For example, tertiary amines show high C2 selectivity in reactions with 2,4-dichloro-5-nitropyrimidine.[5][6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with dichloropyrimidines, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of C2 and C4 isomers) | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.2. The substituent on the pyrimidine ring is influencing the selectivity.3. The reaction is run for too long or at too high a temperature, leading to scrambling. | 1. For C4 selectivity in aminations: Consider a Pd-catalyzed approach with a suitable ligand.[1]2. For C2 selectivity in C-S coupling: Employ a Pd catalyst with a bulky NHC ligand.[7][8][10]3. For SNAr: Carefully screen solvents, bases, and temperatures. Lowering the temperature can sometimes improve selectivity.4. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
| Low or No Reaction | 1. Deactivated dichloropyrimidine substrate (e.g., due to electron-donating groups).2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Inefficient catalyst system for cross-coupling reactions. | 1. Use a stronger nucleophile or add an activating agent.2. Gradually increase the reaction temperature, monitoring for side product formation.3. Screen a range of solvents and bases to find optimal conditions.4. For cross-coupling, screen different palladium catalysts and ligands. Microwave irradiation can also enhance reaction rates. |
| Difficulty Separating C2 and C4 Isomers | 1. The isomers have very similar polarities. | 1. Column Chromatography Optimization: - Try different solvent systems (eluents) with varying polarities. - Consider using a less polar solvent system to increase the separation on silica gel. - If the compounds are basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape. - If standard silica gel is ineffective, try other stationary phases like alumina, or consider reverse-phase chromatography.2. Recrystallization: Attempt to selectively crystallize one isomer from a suitable solvent or solvent mixture. This may require screening various solvents.[11]3. Preparative TLC/HPLC: For small-scale separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective. |
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidines[1]
| Entry | C6-Aryl Group | Amine | Conditions | C4/C2 Ratio |
| 1 | 4-Fluorophenyl | Dibutylamine | A: K₂CO₃, DMAc, rt | 70:30 |
| 2 | 4-Fluorophenyl | Dibutylamine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | >30:1 |
| 3 | 4-Fluorophenyl | Morpholine | A: K₂CO₃, DMAc, rt | 80:20 |
| 4 | 4-Fluorophenyl | Morpholine | B: Pd catalyst, LiHMDS, THF, -20 °C | >30:1 |
| 5 | Phenyl | Dibutylamine | B: Pd catalyst, LiHMDS, THF, 0 °C | >50:1 |
| 6 | 4-Methoxyphenyl | Dibutylamine | B: Pd catalyst, LiHMDS, THF, 0 °C | 20:1 |
| 7 | 4-Fluorophenyl | N-Methylaniline | No catalyst, -60 °C | >50:1 |
*Conditions B refer to the optimized Pd-catalyzed reaction.
Table 2: Catalyst Effect on Regioselectivity of C-S Coupling of 2,4-Dichloropyrimidine[7]
| Entry | Catalyst | Ligand | C2:C4 Ratio |
| 1 | (η³-1-ᵗBu-indenyl)Pd(Cl) | IPr | 19:1 |
| 2 | (η³-allyl)PdCl | IPent | >20:1 |
| 3 | Pd-PEPPSI-IPent | IPent | 1:22 |
| 4 | None | - | 1:6 (SNAr) |
Experimental Protocols
Protocol 1: Highly C4-Selective Palladium-Catalyzed Amination[1]
This protocol describes the C4-selective amination of a 6-aryl-2,4-dichloropyrimidine with a secondary aliphatic amine.
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.02 equiv)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.01-0.02 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 1.1 equiv)
-
Secondary aliphatic amine (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb.
-
Add anhydrous THF to dissolve the solids.
-
In a separate dry flask, pre-mix the secondary aliphatic amine with the LiHMDS solution in THF at room temperature.
-
Cool the solution of the dichloropyrimidine and catalyst to the desired temperature (e.g., -20 °C to 0 °C).
-
Slowly add the pre-mixed amine/base solution to the dichloropyrimidine solution. Note: The order of addition is critical to achieve high regioselectivity.
-
Stir the reaction mixture at the low temperature for 1 hour, or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C4-Selective Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for the highly C4-selective Suzuki coupling of 2,4-dichloropyrimidine with an arylboronic acid.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0-1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 equiv, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (2:1 mixture, degassed)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the 2,4-dichloropyrimidine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 100 °C for 15 minutes with stirring.
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: C2-Selective C-S Cross-Coupling[7][8]
This protocol describes the C2-selective thiolation of 2,4-dichloropyrimidine using a palladium-NHC catalyst.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Thiol (1.2 equiv)
-
(η³-allyl)Pd(Cl)(IPent) or similar Pd(II)-NHC precatalyst (e.g., 5 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.2 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd(II)-NHC precatalyst, NaOᵗBu, and 2,4-dichloropyrimidine to a reaction vial.
-
Add anhydrous 1,4-dioxane.
-
Add the thiol to the mixture.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction by GC-MS or LC-MS for the consumption of the starting material and formation of the C2 and C4 products.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry it over a drying agent, and concentrate.
-
Determine the C2/C4 ratio of the crude product by ¹H NMR spectroscopy.
-
Purify the desired C2-substituted product by column chromatography.
Visualizations
Caption: Key factors influencing regioselectivity in dichloropyrimidine reactions.
Caption: Decision workflow for troubleshooting poor regioselectivity.
Caption: Workflow for C4-Selective Microwave-Assisted Suzuki Coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Managing Competing Hydrolysis in Aqueous SNAr of Activated Pyrimidines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with competing hydrolysis during the aqueous Nucleophilic Aromatic Substitution (SNAr) of activated pyrimidines.
Troubleshooting Guide
Q1: My primary isolated product is the hydroxypyrimidine, not the desired substitution product. What is the main cause and how can I fix it?
This is a classic case of competing hydrolysis, where water acts as a nucleophile instead of your intended reagent. This issue is especially prevalent under basic conditions, which are often used to deprotonate the incoming nucleophile.[1]
Troubleshooting Steps:
-
Optimize pH: The rate of hydrolysis is often highly pH-dependent. While a basic medium may be necessary to activate your nucleophile, excessively high pH will dramatically increase the rate of attack by hydroxide ions.
-
Action: Perform small-scale experiments across a range of pH values to find an optimal balance. Consider using a weaker base (e.g., NaHCO₃, K₂CO₃) instead of strong bases like NaOH or KOH.[1] For aniline nucleophiles, slight acidic catalysis (e.g., 0.1 eq. HCl) can sometimes promote the desired reaction in water, but excess acid can also lead to solvolysis.
-
-
Increase Nucleophile Reactivity/Concentration: The outcome of the reaction is a race between your nucleophile and water.
-
Action: Ensure your nucleophile is significantly more reactive than water.[2] You can also try increasing the concentration of the nucleophile relative to the pyrimidine substrate to favor the desired reaction kinetically.
-
-
Lower Reaction Temperature: High temperatures can sometimes accelerate the rate of hydrolysis more than the desired SNAr.
-
Action: Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Monitor the reaction closely to stop it once the starting material is consumed, preventing further degradation or hydrolysis of the product.
-
-
Consider a Phase-Transfer Catalyst (PTC): For water-sensitive reactions, a PTC can be highly effective. The catalyst forms an ion pair with the nucleophile, shuttling it into organic micelles or a water-immiscible organic phase where the reaction can proceed with minimal interference from bulk water.[2][3][4] This creates a localized, low-water environment for the reaction.
Q2: I am attempting an SNAr on a dichloropyrimidine in water and getting a mixture of the mono-substituted product, the hydroxy-substituted product, and di-substituted product. How can I improve selectivity?
Controlling selectivity on poly-halogenated pyrimidines in aqueous media is challenging. The initial substitution activates the ring for further substitution, and hydrolysis can occur at each step.
Troubleshooting Steps:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.0-1.2 equivalents) of the nucleophile to minimize di-substitution.
-
Prioritize C4-Selectivity: For 2,4-dichloropyrimidines, substitution is usually selective at the C4 position, especially if there is an electron-withdrawing group at C5.[5][6]
-
Mind the Base: The choice of base is critical. A strong, non-nucleophilic base is preferred if anhydrous organic solvents are an option, but in water, weaker bases like K₂CO₃ or KF are often employed to mitigate hydrolysis.[7]
-
Monitor Reaction Time: Stop the reaction as soon as the desired mono-substituted product is maximized (monitored by TLC or LC-MS) to prevent the slower, secondary substitution and hydrolysis reactions from proceeding.
Frequently Asked Questions (FAQs)
Q1: Why is hydrolysis such a common side reaction in aqueous SNAr of pyrimidines?
The pyrimidine ring, especially when activated by electron-withdrawing groups, is highly electron-deficient.[8] This makes it susceptible to attack by nucleophiles. In aqueous media, water is present in a vast molar excess and can act as a nucleophile. Under basic conditions, hydroxide ions (OH⁻) are formed, which are strong nucleophiles and readily attack the electron-deficient carbon atoms of the pyrimidine ring, leading to the formation of hydroxypyrimidines.[1][9]
Q2: What is the effect of temperature on the competition between SNAr and hydrolysis?
Generally, increasing the temperature increases the rate of both the desired SNAr reaction and the competing hydrolysis. However, the activation energies for the two pathways may differ. If hydrolysis has a higher activation energy, increasing the temperature will favor it disproportionately. Conversely, lowering the temperature can sometimes improve selectivity for the desired product, albeit at the cost of a longer reaction time.[10] It is crucial to find the optimal temperature that provides a reasonable reaction rate while minimizing the hydrolysis side product.
Q3: Can I avoid hydrolysis by switching to a non-protic solvent?
Yes. If significant hydrolysis is observed, the most straightforward solution is often to switch to a polar aprotic solvent like DMF, DMSO, or NMP and ensure strictly anhydrous conditions. These solvents are effective for SNAr reactions and cannot act as a source for hydrolysis. However, if aqueous conditions are required for "green chemistry" reasons or substrate solubility, the strategies mentioned in the troubleshooting guide should be employed.
Q4: How do I choose the right base for an aqueous SNAr reaction?
The ideal base should be strong enough to deprotonate your nucleophile (if necessary) but not so strong that it generates a high concentration of hydroxide ions, which would promote hydrolysis.
-
Strong bases (NaOH, KOH): Use with caution and at low temperatures. Best for highly reactive nucleophiles where the SNAr reaction is very fast.
-
Weaker inorganic bases (K₂CO₃, Cs₂CO₃, NaHCO₃, KF): Often the best choice for aqueous systems. They provide a sufficiently basic environment to facilitate the reaction while keeping the hydroxide concentration low.[1][7]
-
Organic bases (Triethylamine, DIPEA): Can be used, but their effectiveness can vary. They act as proton scavengers.
Q5: When is a phase-transfer catalyst (PTC) the best option?
A PTC is recommended when:
-
The pyrimidine substrate or the nucleophile is highly sensitive to hydrolysis.[3]
-
You need to use a strong base (like solid NaOH or KOH) with an organic-soluble substrate in a biphasic system.
-
Strategies to control pH and temperature are insufficient to suppress hydrolysis. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide, Aliquat 336) and crown ethers.[11]
Data Presentation
The following table illustrates the expected trends in product distribution based on reaction parameter changes. Note: These are generalized trends; actual results will vary based on the specific substrates and nucleophile.
| Parameter Change | Condition 1 | Yield SNAr Product (%) | Yield Hydrolysis Product (%) | Condition 2 | Yield SNAr Product (%) | Yield Hydrolysis Product (%) | Rationale |
| pH / Base Strength | pH 8.5 (NaHCO₃) | 85 | 10 | pH 12 (NaOH) | 30 | 65 | Higher hydroxide concentration at high pH outcompetes the intended nucleophile.[1] |
| Temperature | 25 °C | 75 (after 24h) | 15 | 80 °C | 60 (after 2h) | 35 | Higher temperatures can accelerate hydrolysis, often more significantly than the desired SNAr reaction.[10] |
| Nucleophile Conc. | 1.1 equiv. | 80 | 15 | 3.0 equiv. | 90 | 5 | A higher concentration of the primary nucleophile kinetically favors the desired pathway. |
| Reaction Medium | Water | 65 | 30 | Water + PTC¹ | 92 | <5 | PTC sequesters the reaction away from the aqueous phase, minimizing contact with water/hydroxide.[2] |
¹PTC: Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide)
Experimental Protocols
Protocol 1: General Aqueous SNAr of 2,4-dichloro-5-nitropyrimidine with an Amine
This protocol provides a general framework for performing an aqueous SNAr while minimizing hydrolysis.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 mmol, 1.0 equiv) in a minimal amount of a water-miscible co-solvent if necessary (e.g., 1-2 mL of THF or acetonitrile), then add 10 mL of deionized water.
-
In a separate vial, prepare a solution of the amine nucleophile (1.1 mmol, 1.1 equiv).
-
Prepare a 1M aqueous solution of a mild base, such as potassium carbonate (K₂CO₃).
-
-
Reaction Setup:
-
Cool the pyrimidine solution to 0-5 °C in an ice bath.
-
Add the amine solution to the cooled pyrimidine solution with vigorous stirring.
-
-
Controlled Base Addition:
-
Slowly add the K₂CO₃ solution dropwise over 30-60 minutes, monitoring the pH to ensure it does not exceed a predetermined optimal level (e.g., pH 9-10).
-
-
Reaction Monitoring:
-
Allow the reaction to stir at low temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. Check for the disappearance of the starting material and the formation of both the desired product and the hydroxypyrimidine byproduct.
-
-
Workup:
-
Once the starting material is consumed, or when the ratio of desired product to byproduct is maximal, quench the reaction by acidifying to ~pH 7 with dilute HCl.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any unreacted starting material and the more polar hydrolysis byproduct.
-
Protocol 2: Phase-Transfer Catalyzed (PTC) Aqueous SNAr
This protocol is suitable for reactions that are highly susceptible to hydrolysis.
-
Reagent Preparation:
-
In a round-bottom flask, combine the activated chloropyrimidine (1.0 mmol, 1.0 equiv), the nucleophile (1.2 mmol, 1.2 equiv), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol, 10 mol%).
-
Add an immiscible organic solvent (e.g., 10 mL of toluene or dichloromethane).
-
Add an aqueous solution (10 mL) of the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously at the desired temperature (e.g., room temperature to 50 °C). Vigorous stirring is essential to maximize the interfacial area for the PTC to work effectively.
-
Monitor the reaction by taking aliquots from the organic layer for TLC or LC-MS analysis.
-
-
Workup:
-
After completion, stop the stirring and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer twice more with the same organic solvent.
-
Combine all organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via column chromatography or recrystallization.
-
Visualizations
References
- 1. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. iajpr.com [iajpr.com]
Technical Support Center: Crystallization of Substituted Pyrimidine Compounds
Welcome to the technical support center for the crystallization of substituted pyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the crystallization of this important class of molecules.
Troubleshooting Guides
This section addresses common problems encountered during the crystallization of substituted pyrimidine compounds and provides systematic solutions.
Issue 1: No Crystals Form After Cooling
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer: The lack of crystal formation upon cooling is a common issue that can often be resolved by addressing solution concentration, solvent choice, or nucleation.
Possible Causes & Solutions:
-
Solution is not supersaturated: The concentration of your pyrimidine compound may be too low.
-
Solution: Try re-heating the solution and allowing some of the solvent to evaporate to increase the concentration. Afterwards, allow it to cool slowly again. If this fails, you can recover the crude solid by removing the solvent entirely via rotary evaporation and attempting the crystallization again.[1]
-
-
Inappropriate solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.
-
Nucleation is inhibited: Spontaneous crystal formation may not be occurring.
-
Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This can create microscopic scratches that serve as nucleation sites.[1][3]
-
Solution 2 (Seeding): Introduce a "seed crystal" of the pure compound into the solution to initiate crystal growth.[1][3]
-
Solution 3 (Evaporation): Dip a glass stirring rod into the solution, let the solvent evaporate from the rod, and then re-introduce the rod with the thin residue of crystals back into the solution.[1]
-
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Question: My compound is separating from the solution as an oil, not as crystals. Why is this happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system. This is often due to high solubility, rapid cooling, or the presence of impurities.
Possible Causes & Solutions:
-
High solubility / Inappropriate Solvent: The compound is too soluble in the chosen solvent, or the solvent's boiling point is too high.[1][4]
-
Solution: Try a solvent in which the compound is less soluble.[1] Consider using a solvent that does not share similar functional groups with your compound to reduce solubility.[1] You can also try adding a "poor" solvent (an anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify it before cooling.[2]
-
-
Cooling too rapidly: The solution is being cooled too quickly, preventing the molecules from arranging into an ordered crystal lattice.
-
Impurities present: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.
-
Solution: Ensure your starting material is as pure as possible. Pre-purification by methods like column chromatography may be necessary.[1][4] Adding a small amount of activated charcoal to the hot solution can sometimes help adsorb colored impurities; this would then require a hot filtration step before cooling.[4]
-
-
Solution is too concentrated: The solution becomes supersaturated at a temperature above the compound's melting point.
Issue 3: Crystals Form Too Rapidly
Question: My compound crashed out of solution as a fine powder as soon as it started to cool. How can I get better crystals?
Answer: Rapid precipitation leads to small, often impure crystals because impurities get trapped in the quickly forming lattice. Slower, more controlled crystal growth is necessary for higher purity and better crystal quality.
Possible Causes & Solutions:
-
Solution is too concentrated: A highly supersaturated solution can lead to rapid precipitation instead of slow crystal growth.[1]
-
Poor solvent choice: The solvent may have a very steep solubility curve with respect to temperature for your specific pyrimidine compound.
-
Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more controlled and gradual crystal growth.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing my substituted pyrimidine compound?
A1: The ideal solvent is one where your compound is highly soluble at high temperatures but has low solubility at room temperature or below.[1][2] A good starting point is to test small amounts of your compound in various solvents. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF.[1]
Q2: What is the effect of temperature and cooling rate on pyrimidine crystallization?
A2: Temperature is a critical factor as it directly influences the solubility of pyrimidine compounds; solubility generally increases with temperature.[1] This principle is the foundation of cooling crystallization. The rate of cooling significantly affects crystal size and quality; slow cooling typically yields larger and higher-quality crystals, while rapid cooling can lead to the formation of small, impure crystals.[1][4]
Q3: How can I crystallize a pyrimidine compound that is only soluble in high-boiling point solvents like DMF or DMSO?
A3: For compounds that are only soluble in high-boiling point solvents, anti-solvent vapor diffusion is a very effective technique.[1] In this method, the compound is dissolved in a small amount of the high-boiling solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or pentane).[1][5] The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[1]
Q4: What is polymorphism and why is it a concern for pyrimidine compounds?
A4: Polymorphism is the ability of a compound to exist in more than one crystal structure.[6][7] Different polymorphs can have different physical properties, including solubility, melting point, stability, and bioavailability, which is critically important in drug development.[6] Crystallization conditions such as solvent, temperature, and cooling rate can influence which polymorph is formed.[8] It is essential to control the crystallization process to consistently produce the desired polymorph.
Q5: How do impurities affect the crystallization of my pyrimidine compound?
A5: Impurities can significantly impact crystallization in several ways. They can interfere with crystal lattice formation, leading to "oiling out" or preventing crystallization altogether.[1][9] Structurally similar impurities may co-crystallize with the desired product, reducing its purity.[10][11] Impurities can also affect the crystal morphology, sometimes leading to the formation of undesirable needle-like or fine crystals.[11][12] Ensuring the starting material is as pure as possible is a crucial first step.[1]
Data Presentation
Table 1: Common Solvents for Crystallization of Substituted Pyrimidines
| Solvent Class | Examples | Polarity | Typical Use Case for Pyrimidines |
| Protic Solvents | Ethanol, Methanol, Water | High | Good for many polar pyrimidine derivatives. Often used in cooling crystallizations. Ethanol/water mixtures are common.[2][4] |
| Aprotic Polar Solvents | Ethyl Acetate, Acetone, Acetonitrile | Medium | Versatile solvents, often used when protic solvents are too "good". Used in single-solvent and two-solvent systems.[1][2] |
| Aprotic Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Low | Typically used as "anti-solvents" or "poor" solvents in two-solvent systems or for vapor diffusion techniques.[1][5] |
| High-Boiling Solvents | DMF, DMSO | High | Used for compounds with very low solubility; often requires anti-solvent diffusion for crystallization.[1] |
Experimental Protocols
Protocol 1: Cooling Crystallization (Single Solvent)
-
Solvent Selection: Choose a suitable solvent in which the pyrimidine compound has high solubility at high temperatures and low solubility at room temperature.[2]
-
Dissolution: Place the impure pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) to the solvent's boiling point while stirring until all the solid dissolves. Add more solvent in small portions only if necessary to achieve a clear, saturated solution.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]
-
Crystal Growth: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[2] To slow the cooling process further, the flask can be insulated.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Step-by-step workflow for cooling crystallization.
Caption: Decision-making process for selecting a crystallization solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. mdpi-res.com [mdpi-res.com]
- 7. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 12. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-methoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 5-Chloro-2-methoxypyrimidine.
Troubleshooting and Optimization
This section addresses common challenges encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: There are two primary, scalable routes for the synthesis of this compound:
-
Selective Dechlorination: This route starts with the more readily available 2,4-dichloro-5-methoxypyrimidine and selectively removes the chlorine atom at the 4-position. A common method involves reduction with zinc dust in a solvent mixture like ethanol and water.[1]
-
Direct Synthesis from 2-methoxypyrimidine derivatives: This is a less common approach for this specific target but is a general strategy in pyrimidine chemistry.
A related and important synthesis is that of the key intermediate, 2,4-dichloro-5-methoxypyrimidine , which is often prepared by the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete Reaction: Ensure reaction times and temperatures are sufficient for the reaction to go to completion. Monitor the reaction progress using TLC or HPLC.
-
Reagent Quality: The purity of starting materials and reagents, particularly the chlorinating agent (e.g., POCl₃) or reducing agent (e.g., zinc dust), is critical.
-
Hydrolysis: The chloropyrimidine product can be susceptible to hydrolysis, especially during aqueous workup under acidic conditions.[3] This can revert the product to a hydroxy-pyrimidine, reducing the isolated yield.
-
Side Reactions: In the synthesis of the 2,4-dichloro intermediate, using excessive amounts of POCl₃ without a proper solvent can lead to side reactions upon quenching.[3]
Q3: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
A3: Byproduct formation is a common issue when scaling up.
-
For Selective Dechlorination: If you are reducing 2,4-dichloro-5-methoxypyrimidine, over-reduction can lead to the formation of 2-methoxypyrimidine. Control the stoichiometry of the reducing agent and the reaction temperature carefully. Conversely, under-reduction will leave unreacted starting material.
-
For Chlorination of 5-methoxyuracil: The primary challenge is ensuring complete conversion of both hydroxyl groups to chlorides. Inadequate amounts of chlorinating agent or insufficient reaction time may result in mono-chlorinated intermediates. Using a solvent like toluene or xylene can improve reaction conditions and reduce side reactions compared to using excess POCl₃ as the solvent.[3][4]
Q4: The workup and purification process is difficult and leads to product loss. Are there any recommendations for improvement?
A4: Scaling up purification requires a shift in strategy from lab-scale methods.
-
Quenching: When using phosphorus oxychloride (POCl₃), the quenching step is highly exothermic and can be dangerous on a large scale. A common issue is adding the reaction mixture to ice too quickly. The recommended procedure is a slow, controlled addition of the reaction mixture to a slurry of ice and water to keep the temperature below 10 °C.[5] An improved, safer method involves using a solvent during the reaction, which reduces the required amount of POCl₃ and makes the workup less hazardous.[3]
-
Extraction: Emulsion formation can be an issue during liquid-liquid extraction. To mitigate this, consider adding a brine solution to the aqueous layer.
-
Purification: While chromatography may be suitable for small-scale purification, it is often impractical for large-scale synthesis. Recrystallization is the preferred method for purifying the final product. Common solvents for recrystallization include ethanol or petroleum ether ("sherwood oil").[5][6]
Safety and Handling
Q5: What are the primary safety concerns when handling the reagents for this synthesis?
A5: The reagents used in this synthesis require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8][9]
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. It is a strong chlorinating agent and should be handled with extreme care.
-
Chloropyrimidines: The starting materials and the final product are generally classified as irritants, causing skin, eye, and respiratory irritation.[9][10] Avoid inhalation of dust or vapors and direct contact with skin or eyes.[7]
-
Solvents: Handle flammable organic solvents like toluene and xylene away from ignition sources.
Data Presentation
Table 1: Comparison of Synthesis Conditions for 2,4-dichloro-5-methoxypyrimidine
| Parameter | Method A (Excess POCl₃)[5] | Method B (Solvent-Mediated)[3][4] |
| Starting Material | 2,4-dihydroxy-5-methoxypyrimidine | 2,4-dihydroxy-5-methoxypyrimidine |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Phosphorus Oxychloride (POCl₃) |
| Acid Binder/Catalyst | N,N-dimethylaniline | Triethylamine |
| Solvent | None (POCl₃ acts as solvent) | Xylene or Toluene |
| Molar Ratio (SM:POCl₃:Binder) | 1 : 3.0 : 1.5 | 1 : 2.2 : 1.2 |
| Temperature | 100 °C | 160 °C (Reflux) |
| Reaction Time | 8 hours | 4 hours |
| Crude Yield | ~92% | ~90% |
| Crude Purity | ~98.6% | ~98.6% |
| Key Advantage | High yield | Improved safety and easier workup |
Table 2: Synthesis of this compound
| Parameter | Selective Dechlorination Method[1] |
| Starting Material | 2,4-Dichloro-5-methoxypyrimidine |
| Reagent | Zinc dust |
| Solvent | Ethanol / Water |
| Molar Ratio (SM:Zinc) | 1 : 5.5 |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Workup | Hot filtration, removal of ethanol, product collection in ether |
| Yield | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine via Solvent-Mediated Chlorination[3][4]
This method is recommended for its improved safety profile on a larger scale.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), xylene (approx. 5-6 mL per gram of starting material), and phosphorus oxychloride (2.2 eq).
-
Catalyst Addition: Begin stirring the suspension and slowly add triethylamine (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 160 °C) for 4-6 hours. Monitor the reaction's completion by TLC or HPLC.
-
Cooling: Once the reaction is complete, cool the mixture to 0-10 °C.
-
Quenching: Slowly and carefully add water to the cooled reaction mixture, ensuring the temperature does not exceed 40 °C.
-
Phase Separation: Stir the mixture and then allow the layers to separate. Collect the organic (upper) layer.
-
Extraction: Extract the aqueous layer again with xylene to recover any remaining product.
-
Isolation: Combine the organic layers and concentrate under reduced pressure to yield the crude product, 2,4-dichloro-5-methoxypyrimidine, as a solid.
Protocol 2: Synthesis of this compound via Selective Dechlorination[1]
-
Reaction Setup: To a flask equipped with a reflux condenser and stirrer, add 2,4-dichloro-5-methoxypyrimidine (1.0 eq), ethanol, and water (1:1 volume ratio).
-
Reagent Addition: Add zinc dust (5.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Filtration: While still hot, filter the reaction mixture to remove the excess zinc and zinc salts.
-
Solvent Removal: Remove the ethanol from the filtrate under reduced pressure.
-
Extraction: After cooling the remaining aqueous solution, extract the product into a suitable organic solvent, such as diethyl ether.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up synthesis.
References
- 1. echemi.com [echemi.com]
- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
- 5. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2-methoxypyrimidine and 2-Chloro-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5-Chloro-2-methoxypyrimidine and 2-Chloro-5-bromopyrimidine, two vital building blocks in medicinal chemistry. Understanding their distinct reactivity profiles is crucial for designing efficient synthetic routes to novel therapeutic agents.
The primary difference in reactivity is dictated by the nature and position of the halogen substituents and the electronic influence of the methoxy group. These structural features determine the regioselectivity and efficiency of key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Structural and Electronic Properties
The reactivity of halogenated pyrimidines in cross-coupling reactions is largely governed by the strength of the carbon-halogen (C-X) bond and the electrophilicity of the carbon atom. The established order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[1][2]
-
This compound: Features a C-Cl bond at the 5-position and an electron-donating methoxy group at the 2-position. The methoxy group increases the electron density of the pyrimidine ring, which can slightly deactivate it towards oxidative addition compared to an unsubstituted pyrimidine.[2][3]
-
2-Chloro-5-bromopyrimidine: Possesses two distinct reaction sites: a C-Br bond at the 5-position and a C-Cl bond at the 2-position. Due to the greater reactivity of the C-Br bond, this molecule is an excellent substrate for selective, sequential functionalization.[2][4][5] The electron-deficient nature of the pyrimidine ring makes both halogens more reactive than their counterparts on a benzene ring.[6]
Performance in Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds. In a competitive scenario, the palladium catalyst will preferentially insert into the weaker C-Br bond over the stronger C-Cl bond.
For 2-Chloro-5-bromopyrimidine , this allows for highly selective coupling at the 5-position, leaving the 2-chloro group available for subsequent transformations.[1][4] This selective reactivity is a key advantage for building molecular complexity in a controlled manner. This compound undergoes coupling at the 5-position, but may require more forcing conditions compared to the bromo-analogue.
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid
| Compound | Reactive Site | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | C5-Cl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-85 |
| 2-Chloro-5-bromopyrimidine | C5-Br | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | >90 |
| 2-Chloro-5-phenylpyrimidine | C2-Cl | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 24 | 40-60 |
Data are representative estimates based on established chemical principles and may vary based on specific substrate and reaction optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of N-aryl compounds.[7][8] The same reactivity principles as in the Suzuki coupling apply here. The C-Br bond of 2-Chloro-5-bromopyrimidine is the preferred site for amination under standard conditions, allowing for the selective introduction of an amine at the 5-position.[2] Amination at the C-Cl position requires more specialized, electron-rich phosphine ligands and often harsher conditions.[9]
Table 2: Comparative Performance in a Hypothetical Buchwald-Hartwig Amination with Morpholine
| Compound | Reactive Site | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | C5-Cl | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 16 | 75-90 |
| 2-Chloro-5-bromopyrimidine | C5-Br | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 6 | >95 |
| 2-Chloro-5-morpholinopyrimidine | C2-Cl | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 120 | 30 | 45-65 |
Data are representative estimates. Catalyst, ligand, and base selection are critical and substrate-dependent.[7][9]
Experimental Protocols & Methodologies
Accurate and reproducible results depend on meticulous experimental technique. Below are generalized starting protocols for the reactions cited. Optimization for specific substrates is highly recommended.
General Protocol for Suzuki-Miyaura Coupling
This procedure is a starting point for the coupling of pyrimidine halides with arylboronic acids.[10][11][12]
-
Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.
-
Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of pyrimidine halides.[13][14]
-
Setup (Glovebox): To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv).
-
Reagent Addition: Add the pyrimidine halide (1.0 equiv) and the amine (1.1-1.3 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Reaction: Seal the tube, remove from the glovebox, and heat to the desired temperature (typically 100-120 °C) with stirring.
-
Monitoring: Follow the reaction by LC-MS.
-
Workup: Cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Recommendations
The choice between these two reagents depends entirely on the synthetic goal.
-
Choose 2-Chloro-5-bromopyrimidine for:
-
Selective mono-functionalization: The high reactivity of the C-Br bond allows for clean reactions at the 5-position under mild conditions, preserving the C-Cl bond for subsequent steps.
-
Sequential di-functionalization: It is the ideal substrate for introducing two different groups at the 2- and 5-positions in a controlled, stepwise manner.
-
-
Choose this compound for:
-
Direct functionalization at the 5-position: When only modification at C5 is required and the presence of the 2-methoxy group is desired in the final target.
-
Simpler synthetic routes: If the synthetic design does not require a second reactive handle on the pyrimidine ring.
-
By understanding these fundamental reactivity differences, researchers can strategically select the optimal building block, leading to more efficient, predictable, and successful synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Regioselectivity Duel: Unraveling the Reactivity of C2 and C4 Chlorines in Dichloropyrimidines
A comprehensive guide for researchers navigating the selective functionalization of dichloropyrimidine scaffolds, a cornerstone in modern drug discovery and materials science.
The dichloropyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to selectively functionalize the C2 and C4 positions is paramount for generating molecular diversity and optimizing pharmacological profiles. This guide provides an in-depth comparison of the reactivity of the chlorine atoms at these two positions, supported by experimental data, detailed protocols, and mechanistic visualizations to empower researchers in their synthetic endeavors.
The Fundamental Reactivity Landscape: C4 Takes the Lead
In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C4 position of an unsubstituted 2,4-dichloropyrimidine is generally more susceptible to displacement than the chlorine at the C2 position.[1][2][3][4][5] This inherent preference is attributed to the electronic properties of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, activating the chloro-substituents towards nucleophilic attack.[4] Frontier molecular orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, rendering it more electrophilic and thus more prone to initial attack by a nucleophile.[3][6][7]
The general reactivity order for halogens on a pyrimidine ring is C4(6) > C2 >> C5.[4][5] This principle underpins the typical synthetic strategy of functionalizing the C4 position first.
Tilting the Scales: Factors Governing C2 vs. C4 Selectivity
While the inherent reactivity favors the C4 position, the regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines is not absolute and can be significantly influenced by a variety of factors, offering a toolkit for chemists to direct the reaction towards the desired isomer.
The Nature of the Nucleophile
The choice of nucleophile plays a critical role in determining the site of attack. While many nucleophiles exhibit a preference for the C4 position, certain classes of nucleophiles can override this intrinsic reactivity.
-
Neutral Nitrogen Nucleophiles: Often yield mixtures of C4 and C2 substituted products, with C4/C2 ratios typically ranging from 1:1 to 4:1.[3][5]
-
Tertiary Amines: In a notable exception, tertiary amines can exhibit high selectivity for the C2 position, particularly when an electron-withdrawing group is present at the C5 position of the pyrimidine ring.[3][8][9][10]
-
Anionic Nucleophiles: The reaction of 6-aryl-2,4-dichloropyrimidine with an anionic anilide, generated from aniline and LiHMDS, showed a significant preference for the C4 position.[5]
Substituents on the Pyrimidine Ring
The electronic nature of substituents on the pyrimidine ring can dramatically alter the reactivity landscape, even reversing the innate C4 preference.
-
Electron-Donating Groups (EDGs): The presence of an EDG, such as an amino or methoxy group, at the C6 position can reverse the typical selectivity, favoring nucleophilic attack at the C2 position.[3][6][11] This is because the EDG increases the electron density at the C4 position, making it less electrophilic.
-
Electron-Withdrawing Groups (EWGs): Conversely, an EWG (e.g., nitro, cyano) at the C5 position enhances the inherent preference for C4 substitution by further increasing the electrophilicity of the C4 carbon.[3][8][9][10]
Reaction Conditions
Standard reaction parameters can be fine-tuned to influence the regiochemical outcome.
-
Solvent: The choice of solvent can impact selectivity. For instance, in the reaction of N-phenylpiperazine with 2,4-dichloropyrimidine, microwave irradiation in different solvents allowed for control of regioselectivity.[1]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.[3]
-
Base: The base used in the reaction can also play a crucial role.
Catalysis
The use of transition metal catalysts, particularly palladium, has proven to be a powerful tool for achieving high regioselectivity.
-
Palladium-Catalyzed Amination: Palladium-catalyzed amination reactions of 2,4-dichloropyrimidines have been shown to strongly favor the formation of the C4-substituted product.[3][5]
-
Suzuki Coupling: In Suzuki cross-coupling reactions with aryl boronic acids, there is a strong preference for reaction at the C4 position.[12][13]
Quantitative Data Summary
The following table summarizes experimental data from various studies, illustrating the impact of different factors on the C4/C2 product ratio in the functionalization of dichloropyrimidines.
| Dichloropyrimidine Substrate | Nucleophile/Reagent | Catalyst/Conditions | C4:C2 Ratio | Reference |
| 2,4-Dichloropyrimidine | R-2-(tetrahydrofuran-2-yl)-methylamine | Et3N, THF, rt | 3:1 | [1] |
| 2,4-Dichloropyrimidine | N-(acetyl)-phenylenediamine | - | Exclusive C4 | [1] |
| 2,4-Dichloropyrimidine | Neutral Nitrogen Nucleophiles | - | 1:1 to 4:1 | [5] |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K2CO3, DMAc | 70:30 | [5] |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | Pd(OAc)2/dppb, LiHMDS, THF | Highly C4 selective | [5] |
| 6-Aryl-2,4-dichloropyrimidine | Aromatic Amines | No catalyst | Highly C4 selective | [5] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | - | 9:1 | [9] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CHCl3, rt | Exclusive C2 | [8][9] |
| 2,4-Dichloropyrimidine | Aryl Boronic Acids | Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, MW | Predominantly C4 | [4][12] |
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic concepts and experimental workflows discussed.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine at the C4 and C2 positions.
Caption: Key factors that control the regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines.
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling (C4-Selective)
This protocol is adapted from a procedure for the regioselective synthesis of C4-substituted pyrimidines.[4][12]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 equiv, 0.5 mol%)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol, 75 mg), the respective boronic acid (0.5 mmol), K₂CO₃ (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).
-
Add a mixture of 1,4-dioxane (4 mL) and water (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C4-substituted 2-chloropyrimidine.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
This is a general procedure and may require optimization for specific substrates and nucleophiles.
Materials:
-
2,4-Dichloropyrimidine derivative (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
Base (e.g., K₂CO₃, DIPEA, LiHMDS) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, DMAc)
Procedure:
-
Dissolve the 2,4-dichloropyrimidine derivative in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir.
-
Add the amine nucleophile to the reaction mixture. For highly reactive amines, addition may be performed at a lower temperature (e.g., 0 °C or -20 °C) to control the reaction and improve selectivity.[5]
-
Stir the reaction at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Conclusion
The selective functionalization of 2,4-dichloropyrimidines is a nuanced yet controllable process. While the C4 position is the inherently more reactive site for nucleophilic attack, a deep understanding of the interplay between the nucleophile, ring substituents, reaction conditions, and catalysis allows for the targeted synthesis of either the C4- or C2-substituted isomer. This guide provides a foundational framework for researchers to rationally design synthetic routes towards novel pyrimidine-based molecules with desired substitution patterns, thereby accelerating the discovery of new therapeutics and functional materials.
References
- 1. studylib.net [studylib.net]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Analysis of 5-Chloro-2-methoxypyrimidine Derivatives and Their Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 5-Chloro-2-methoxypyrimidine derivatives against analogous compounds. The inclusion of a chloro-group at the 5-position and a methoxy-group at the 2-position of the pyrimidine ring significantly influences the therapeutic potential of these molecules, particularly in the realms of anticancer and antimicrobial applications.
This guide synthesizes available data to offer a comparative perspective on the performance of these compounds, supported by experimental data. It is important to note that a direct comparison is often challenging as the derivatives and analogs have been evaluated in different studies under varying experimental conditions.
Anticancer Activity: A Tale of Two Moieties
The pyrimidine scaffold is a cornerstone in the development of anticancer agents. The introduction of a chlorine atom at the 5-position and a methoxy group at the 2-position can modulate the anticancer activity of the resulting derivatives. The chloro group, being electron-withdrawing, can enhance the interaction of the molecule with its biological target.
Below is a compilation of the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for various this compound derivatives and their analogs against several cancer cell lines.
| Compound ID/Class | Derivative/Analog | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 5-Chloro-Pyrimidine Derivatives | |||||
| CHMFL-ALK/EGFR-050 | N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide | H1975 (NSCLC) | In vivo TGI | 40 mg/kg/d (99% TGI) | [1] |
| Compound 5f | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative | Various | Antiproliferative | 0.029 (mean GI50) | [2] |
| EGFRWT | Kinase Inhibition | 0.068 | [2] | ||
| EGFRT790M | Kinase Inhibition | 0.0095 | [2] | ||
| Compound 2h | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 panel | Antiproliferative | 1.57 (mean GI50) | |
| Pyrimidine Analogs (Without 5-Chloro or 2-Methoxy Group) | |||||
| 2-Methoxypyridine analog | 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | HCT-116 (Colon) | Cytotoxicity | Varies by aryl group | [3] |
| MCF-7 (Breast) | Cytotoxicity | Varies by aryl group | [3] | ||
| A-549 (Lung) | Cytotoxicity | Varies by aryl group | [3] | ||
| 5-Trifluoromethylpyrimidine derivative (9u) | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | Cytotoxicity | 0.35 | [4] |
| MCF-7 (Breast) | Cytotoxicity | 3.24 | [4] | ||
| PC-3 (Prostate) | Cytotoxicity | 5.12 | [4] | ||
| EGFR Kinase | Kinase Inhibition | 0.091 | [4] | ||
| Thiazolo[4,5-d]pyrimidine derivative (3b) | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | Cytotoxicity | 24.4 | [5] |
| A375 (Melanoma) | Cytotoxicity | 25.4 | [5] |
Antimicrobial Activity: Halogenation as a Key Strategy
The antimicrobial efficacy of pyrimidine derivatives is also significantly influenced by their substitution patterns. The presence of a chloro group can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 5-chloro-pyrimidine derivatives and their analogs against various microbial strains.
| Compound ID/Class | Derivative/Analog | Target Organism | MIC (µg/mL) | Reference |
| 5-Chloro-Pyrimidine Derivatives | ||||
| Sulfonamide derivative | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MRSA) | 15.62-31.25 (µmol/L) | [6] |
| Pyrimidine Analogs | ||||
| Pyrimidopyrimidine derivative (3a) | 7-chloro-2-methyl-5-phenyl-pyrimido[4,5-d]pyrimidine-4(3H)-one | E. coli | - | [7] |
| S. aureus | - | [7] | ||
| B. subtilis | - | [7] | ||
| C. albicans | - | [7] | ||
| A. flavus | - | [7] | ||
| Fluorobenzoylthiosemicarbazide (15a) | N-(3-(Trifluoromethyl)phenyl)-2-fluorobenzoylthiosemicarbazide | S. aureus | 3.91-15.63 | [8] |
| Norfloxacin analog (6) | Novel norfloxacin derivative | S. aureus | 0.21-3.61 (µM) | [9] |
| Norfloxacin analog (7) | Novel norfloxacin derivative | MRSA | 0.80 (µM) | [9] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of approximately 1x10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically ranging from 0.01 to 100 µM. A vehicle control (e.g., 0.1% DMSO) is also included. The plates are incubated for an additional 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Potential Inhibition
Several pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1][2][4] The diagram below illustrates a simplified EGFR signaling pathway and the potential point of inhibition by these compounds.
Caption: Simplified EGFR signaling pathway and potential inhibition by this compound derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial screening of potential anticancer compounds.
Caption: A typical workflow for the in vitro screening of anticancer compounds.
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of 5-Chloro-2-methoxypyrimidine in Pharmaceutical Synthesis
In the competitive landscape of pharmaceutical research and development, the selection of starting materials and synthetic routes is a critical decision that directly impacts the cost, efficiency, and overall viability of a drug candidate. This guide provides a detailed cost-benefit analysis of using 5-Chloro-2-methoxypyrimidine as a building block in the synthesis of complex molecules, with a specific focus on its application in the creation of kinase inhibitors. We will compare its performance and cost-effectiveness against a common alternative, 2-methyl-4,6-dichloropyrimidine, in the context of synthesizing a key intermediate for the drug Dasatinib.
Executive Summary
This compound is a versatile reagent in medicinal chemistry, offering a reactive site for nucleophilic aromatic substitution. However, its cost can be a significant factor in large-scale synthesis. This analysis demonstrates that while potentially offering a more straightforward synthetic route in some cases, its cost per gram of the final product can be substantially higher compared to alternatives like 2-methyl-4,6-dichloropyrimidine. The choice of reagent will ultimately depend on a variety of factors including the specific synthetic strategy, scale of production, and desired purity of the final compound.
Comparative Analysis: Synthesis of a Dasatinib Intermediate
To provide a quantitative comparison, we will examine the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib. Dasatinib is known to inhibit multiple signaling pathways, including the EGFR pathway, which is crucial in various cancers.[1][2][3]
Logical Workflow for Reagent Selection
Caption: Decision workflow for selecting the optimal pyrimidine starting material.
Alternative 1: 2-methyl-4,6-dichloropyrimidine (Established Route)
The established synthesis of the Dasatinib intermediate utilizes 2-methyl-4,6-dichloropyrimidine. The key step is a nucleophilic aromatic substitution where the more reactive chlorine at the 4-position is displaced by the amine of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[4]
Experimental Protocol:
A solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq) in anhydrous THF is cooled to -10°C. Sodium t-butoxide (1.0 eq) is added, and the mixture is stirred. A solution of 2-methyl-4,6-dichloropyrimidine (1.0 eq) in THF is then added. The reaction is stirred at room temperature for 1.5 hours. After completion, the reaction is quenched with hydrochloric acid, and the product is isolated by filtration.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 86% | [4] |
| Reagent Cost | ~$0.38/g (bulk) | [5][6] |
| Cost per gram of product | ~$0.52 | Calculated |
Note: Cost per gram of product is an estimation based on reagent costs and yield, and does not include solvent, energy, or labor costs.
Alternative 2: this compound (Hypothetical Route)
Proposed Experimental Protocol:
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq). Add an anhydrous, degassed solvent (e.g., toluene) and heat the mixture until the starting material is consumed, monitoring by TLC or LC-MS. The product would then be isolated and purified.
Estimated Quantitative Data:
| Parameter | Value | Reference |
| Estimated Yield | 80% (based on similar reactions) | N/A |
| Reagent Cost | ~$3.32/g (bulk) | [9][10][11][12][13] |
| Estimated Cost per gram of product | ~$4.98 | Calculated |
Note: Cost per gram of product is an estimation based on reagent costs and estimated yield, and does not include catalyst, ligand, solvent, energy, or labor costs.
Cost-Benefit Comparison
| Feature | This compound | 2-methyl-4,6-dichloropyrimidine |
| Synthetic Strategy | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution |
| Reactivity | Requires palladium catalysis | Generally more facile substitution at C4 |
| Selectivity | Generally good for C-N bond formation | High selectivity for C4 substitution over C6 |
| Estimated Yield | ~80% | 86% |
| Reagent Cost (per gram) | ~$3.32 | ~$0.38 |
| Estimated Cost per Gram of Product | ~$4.98 | ~$0.52 |
Signaling Pathway Context: EGFR Inhibition
Dasatinib, the final product of the synthesis discussed, is a multi-kinase inhibitor that targets several signaling pathways implicated in cancer, including the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3] Inhibition of this pathway can disrupt cancer cell proliferation, survival, and metastasis.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Dasatinib.
Conclusion
For the synthesis of the presented Dasatinib intermediate, 2-methyl-4,6-dichloropyrimidine offers a significantly more cost-effective route compared to this compound. The lower reagent cost and high yield of the established nucleophilic aromatic substitution reaction make it the preferred choice for large-scale production. While this compound is a valuable reagent in its own right and may be advantageous in other synthetic contexts where its specific reactivity is required, its higher cost is a major drawback in this particular application.
Researchers and drug development professionals must carefully weigh the costs of starting materials against potential benefits in yield, purity, and process simplicity when designing synthetic routes. This analysis highlights the importance of exploring multiple synthetic strategies and performing a thorough cost-benefit analysis before committing to a specific manufacturing process.
References
- 1. Phase I/II Study of the Src Inhibitor Dasatinib in Combination With Erlotinib in Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib, a multi-kinase inhibitor increased radiation sensitivity by interfering with nuclear localization of epidermal growth factor receptor and by blocking DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4,6-Dichloro-2-methylpyrimidine price,buy 4,6-Dichloro-2-methylpyrimidine - chemicalbook [m.chemicalbook.com]
- 6. indiamart.com [indiamart.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Chloro-5-methoxypyrimidine | CymitQuimica [cymitquimica.com]
- 10. chemimpex.com [chemimpex.com]
- 11. labproinc.com [labproinc.com]
- 12. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 13. 2-氯-5-甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
A Spectroscopic Comparison of 5-Chloro-2-methoxypyrimidine and Its Isomers
For Immediate Publication
Introduction
Chloromethoxypyrimidines are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of the chloro and methoxy substituents on the pyrimidine ring drastically influences the molecule's reactivity and physicochemical properties. Consequently, accurate structural elucidation and differentiation of its isomers are paramount for researchers in drug discovery and development. This guide provides an objective comparison of 5-Chloro-2-methoxypyrimidine and four of its key isomers based on fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The isomers included in this comparison are:
-
This compound
-
2-Chloro-4-methoxypyrimidine
-
4-Chloro-2-methoxypyrimidine
-
4-Chloro-6-methoxypyrimidine
-
2-Chloro-5-methoxypyrimidine
Comparative Spectroscopic Data
The structural differences between these isomers, though subtle, result in unique spectral fingerprints. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H2 | H4/H6 | H5 | OCH₃ | Solvent |
| This compound | - | 8.5 (s, 2H) | - | 4.0 (s, 3H) | Predicted |
| 2-Chloro-4-methoxypyrimidine | - | 8.2 (d, 1H), 6.7 (d, 1H) | - | 4.0 (s, 3H) | Predicted |
| 4-Chloro-2-methoxypyrimidine | - | 8.4 (d, 1H) | 7.1 (d, 1H) | 4.0 (s, 3H) | Predicted |
| 4-Chloro-6-methoxypyrimidine | 8.69 (s, 1H) | 7.19 (s, 1H) | - | 3.96 (s, 3H) | DMSO-d6 |
| 2-Chloro-5-methoxypyrimidine | - | 8.4 (s, 2H) | - | 3.9 (s, 3H) | Predicted |
| Note: Predicted data is based on computational models and may vary from experimental results. Experimental data is cited where available. |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C2 | C4 | C5 | C6 | OCH₃ | Solvent |
| This compound | 163.7 | 158.2 | 117.5 | 158.2 | 55.0 | Predicted |
| 2-Chloro-4-methoxypyrimidine | 161.8 | 171.8 | 108.7 | 160.0 | 55.6 | Predicted |
| 4-Chloro-2-methoxypyrimidine | 166.4 | 163.0 | 116.8 | 161.4 | 55.2 | Predicted |
| 4-Chloro-6-methoxypyrimidine | 159.0 | 162.2 | 115.0 | 162.2 | 54.8 | Predicted |
| 2-Chloro-5-methoxypyrimidine | 156.0 | 152.0 | 145.0 | 152.0 | 56.5 | Predicted |
| Note: Predicted data is based on computational models and may vary from experimental results. |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion [M]⁺ | [M+2]⁺ Peak | Key Fragments |
| This compound | C₅H₅ClN₂O | 144.56 | 144 | Present (~3:1 ratio) | 114, 115, 116, 87 |
| 2-Chloro-4-methoxypyrimidine | C₅H₅ClN₂O | 144.56 | 144 | Present (~3:1 ratio) | 114 |
| 4-Chloro-2-methoxypyrimidine | C₅H₅ClN₂O | 144.56 | 144 | Present (~3:1 ratio) | 114, 116 |
| 4-Chloro-6-methoxypyrimidine | C₅H₅ClN₂O | 144.56 | 144 | Present (~3:1 ratio) | Data not available |
| 2-Chloro-5-methoxypyrimidine | C₅H₅ClN₂O | 144.56 | 144 | Present (~3:1 ratio) | 145 [M+H]⁺ |
Table 4: Infrared (IR) and UV-Visible (UV-Vis) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | λmax (nm) | Solvent (for UV-Vis) |
| This compound | Ring stretching: ~1560-1400, C-O: ~1250, C-Cl: ~800-600 | ~260 | Ethanol |
| 2-Chloro-4-methoxypyrimidine | Ring stretching: ~1570-1420, C-O: ~1260, C-Cl: ~800-600 | ~255 | Ethanol |
| 4-Chloro-2-methoxypyrimidine | Ring stretching: ~1580-1410, C-O: ~1240, C-Cl: ~800-600 | ~258 | Ethanol |
| 6-Chloro-2,4-dimethoxypyrimidine | Ring stretching: 1580, 1567, 1480, 1400.[1] | ~260 | Dioxane |
| 2-Chloro-5-methoxypyrimidine | Ring stretching: ~1550-1400, C-O: ~1250, C-Cl: ~800-600 | ~262 | Ethanol |
| Note: IR data is generalized for the class of compounds. Specific peak positions can vary. UV-Vis data is estimated based on similar structures; shifts can occur based on solvent polarity.[2] |
Experimental Workflow for Isomer Identification
The definitive identification of a specific chloromethoxypyrimidine isomer relies on a systematic workflow integrating multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they allow for unambiguous characterization.
Caption: Logical workflow for isomer identification using spectroscopic data.
Experimental Protocols
The data presented in this guide are based on the following standard experimental methodologies.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule by analyzing chemical shifts, spin-spin coupling, and integration.
-
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified chloromethoxypyrimidine isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Instrument Setup: The NMR spectrometer, operating at a field strength typically between 300 and 600 MHz for ¹H, is tuned and shimmed for the specific solvent and sample.
-
Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} pulse sequences are executed. For ¹H NMR, 8 to 16 scans are typically acquired. For ¹³C NMR, due to the low natural abundance of the isotope, several hundred to thousands of scans may be necessary to achieve an adequate signal-to-noise ratio.[4]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and elemental composition (specifically the presence of chlorine) and to study the fragmentation pattern.
-
Protocol:
-
Sample Preparation: A dilute solution of the analyte (typically 10-100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Chromatographic Separation: A 1 µL aliquot of the sample is injected into the GC, which is equipped with a capillary column (e.g., a 30 m nonpolar column like DB-5ms). The oven temperature is programmed to ramp (e.g., from 50°C to 250°C at 10°C/min) to separate the analyte from any impurities. Helium is typically used as the carrier gas.[5]
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer source, where it is ionized, commonly by Electron Ionization (EI) at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to separate the resulting molecular ion and fragment ions based on their mass-to-charge ratio.[6]
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and the characteristic M+2 isotope peak for chlorine. The fragmentation pattern is compared against spectral libraries for confirmation.[7]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation, which causes molecular vibrations.
-
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).[8] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.[9]
-
Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded to subtract atmospheric (CO₂, H₂O) and accessory absorptions.[10]
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[11] The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the pyrimidine ring, C-O, and C-Cl bonds.
-
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To measure the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated pyrimidine ring system.
-
Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette (typically with a 1 cm path length). The concentration is adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.[2][12]
-
Baseline Correction: A baseline spectrum is recorded using a cuvette filled with the pure solvent to correct for any absorbance from the solvent or the cuvette itself.
-
Spectrum Acquisition: The sample cuvette is placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).[13]
-
Data Analysis: The spectrum is analyzed to determine the wavelength of maximum absorbance (λmax), which is characteristic of the electronic structure of the chromophore.[14]
-
References
- 1. ias.ac.in [ias.ac.in]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. zefsci.com [zefsci.com]
- 7. mdpi.com [mdpi.com]
- 8. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. epa.gov [epa.gov]
- 11. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. bspublications.net [bspublications.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of Kinase Inhibitors: The Efficacy of the 5-Chloro-2-methoxypyrimidine Scaffold
For Immediate Release
In the landscape of kinase inhibitor drug discovery, the molecular scaffold serves as the foundational architecture upon which potency, selectivity, and pharmacokinetic properties are built. This guide provides a comparative analysis of kinase inhibitors derived from the 5-Chloro-2-methoxypyrimidine scaffold against those built upon other common scaffolds, such as pyrazole and quinazoline. Through a presentation of quantitative efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways, this document offers researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in inhibitor design and selection.
Quantitative Efficacy: A Head-to-Head Comparison
The inhibitory potential of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values of representative kinase inhibitors from different scaffolds against their primary targets.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
| Scaffold | Compound | Target Kinase | IC50 (nM) | Assay Method |
| This compound | Ceritinib (LDK378) | ALK | 0.20[1] | Cell-free enzymatic assay |
| This compound | TAE684 | ALK | 2-10[2][3] | Cell-based proliferation assay |
| Pyrazole | Crizotinib | ALK | 24 | Cell-free enzymatic assay |
Note: IC50 values can vary between different assay formats (e.g., cell-free vs. cell-based) and experimental conditions.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Scaffold | Compound | Target Kinase | IC50 (nM) | Assay Method |
| Quinazoline | Gefitinib | EGFR | 25.42[4] | ADP-Glo™ kinase assay |
| Quinazoline | Erlotinib | EGFR | 33.25[4] | ADP-Glo™ kinase assay |
Janus Kinase (JAK) Inhibitors
| Scaffold | Compound | Target Kinase | IC50 (nM) | Assay Method |
| Pyrazole | Ruxolitinib | JAK1 | 3.3[5] | In vitro kinase assay |
| Pyrazole | Ruxolitinib | JAK2 | 2.8[5] | In vitro kinase assay |
Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by the compared kinase inhibitors.
Experimental Protocols
The determination of kinase inhibitor efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay: General Workflow
LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay format is a homogeneous, non-radioactive method for detecting kinase activity.
Materials:
-
Kinase of interest
-
ULight™-labeled substrate peptide
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
ATP
-
Test compounds (inhibitors)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 10-40 mM EDTA in 1X LANCE Detection Buffer)
-
384-well white microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare solutions of the kinase, ULight™-substrate, and ATP in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test inhibitor (or vehicle control). Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ULight™-substrate and ATP.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection: Add the Eu-labeled anti-phospho-substrate antibody diluted in detection buffer. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (ULight™) and 615 nm (Europium). The ratio of these emissions is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Z'-LYTE™ Kinase Assay
This assay is another FRET-based method that utilizes a coumarin- and fluorescein-labeled peptide substrate.
Materials:
-
Kinase of interest
-
Z'-LYTE™ peptide substrate
-
ATP
-
Test compounds (inhibitors)
-
Kinase buffer
-
Development reagent (a site-specific protease)
-
Stop reagent
-
384-well black microplate
Procedure:
-
Kinase Reaction: In a 384-well plate, combine the kinase, test inhibitor, and Z'-LYTE™ peptide substrate in kinase buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Development: Add the development reagent to each well. This protease will cleave any unphosphorylated substrate.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination: Add the stop reagent.
-
Data Acquisition: Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (coumarin) and 520 nm (fluorescein).
-
Data Analysis: Calculate the emission ratio (coumarin/fluorescein). The ratio is inversely proportional to the kinase activity. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
Radiometric Kinase Assay ([γ-³²P]ATP)
This traditional method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
[γ-³²P]ATP
-
Non-radiolabeled ("cold") ATP
-
Test compounds (inhibitors)
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper or membrane
-
Scintillation fluid and counter
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mixture containing kinase buffer, substrate, cold ATP, and the test inhibitor.
-
Reaction Initiation: Initiate the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Spotting: Stop the reaction by adding a stop solution and spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Plot the counts per minute (CPM) against the inhibitor concentration to determine the IC50 value.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using 5-Chloro-2-methoxypyrimidine over other pyrimidine building blocks
In the landscape of medicinal chemistry and drug development, the selection of foundational scaffolds is a critical determinant of synthetic efficiency and the ultimate success of a research program. Pyrimidine derivatives are a cornerstone in this field, forming the core of numerous therapeutic agents. Among the diverse array of pyrimidine building blocks, 5-Chloro-2-methoxypyrimidine emerges as a uniquely versatile and strategically valuable synthon. This guide provides an objective comparison of this compound with other common pyrimidine building blocks, supported by an analysis of reactivity principles and representative experimental data.
Unlocking Unique Reactivity: The Electronic Influence of Substituents
The utility of this compound stems from the distinct electronic properties of its substituents. The 2-methoxy group is a strong electron-donating group, which can increase the electron density of the pyrimidine ring.[1][2] Conversely, the 5-chloro group acts as an electron-withdrawing group, which enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack.[1] This unique electronic arrangement provides a nuanced reactivity profile, allowing for selective functionalization in key synthetic transformations.
Performance in Key Cross-Coupling Reactions
The true value of a building block is demonstrated in its performance in widely used synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of attached halogens in these reactions. In the case of this compound, the chloro group at the 5-position is activated by the electron-withdrawing nature of the adjacent nitrogen atoms, making it a suitable site for cross-coupling. The 2-methoxy group, while electron-donating, does not significantly hinder the reactivity at the 5-position.
Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling
| Pyrimidine Building Block | Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Predicted High |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 (MW) | 95+ |
| 5-Bromo-2-chloropyrimidine | Arylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | Good to Excellent |
| 2-Chloro-4,6-dimethoxypyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-90 |
Predicted yields for this compound are based on the established reactivity of similar halogenated pyrimidines and the electronic effects of its substituents.[1][3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity of the C-Cl bond in this compound is expected to be suitable for this transformation, particularly with the use of appropriate catalysts and conditions.
Table 2: Comparison of Reaction Yields in Sonogashira Coupling
| Pyrimidine Building Block | Coupling Partner (Alkyne) | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 3 | Predicted Moderate to High |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | - | Good to Excellent |
| 5-Bromopyrimidine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3-16 | ~70-95[4] |
Predicted yields for this compound are based on established protocols for similar substrates.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The chloro substituent on this compound serves as a reactive handle for this transformation, enabling the introduction of a wide range of amine nucleophiles.
Table 3: Comparison of Reaction Yields in Buchwald-Hartwig Amination
| Pyrimidine Building Block | Coupling Partner (Amine) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | - | Predicted High |
| 5-Bromo-2-chloropyrimidine | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | - | Good to Excellent |
| 2,4-Dichloropyrimidine | Tertiary Amine | - | - | CHCl₃ | 40 | 3 | Moderate to Excellent[5] |
Predicted yields for this compound are based on the general reactivity of chloro-pyrimidines in this reaction.[6]
Application in Kinase Inhibitor Synthesis: Targeting the p38 MAPK Pathway
The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key interactions in the kinase active site.[7] Derivatives of this compound are valuable intermediates in the synthesis of inhibitors targeting various kinases, including the p38 MAP kinase, which is implicated in inflammatory diseases and cancer.[7][8][9][10][11]
Caption: p38 MAPK signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add the pyrimidine halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.). Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The reaction mixture is stirred at the desired temperature (e.g., 90-100 °C) and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12][13]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Sonogashira Coupling
In a reaction flask, add the pyrimidine halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%). Flush the flask with an inert gas. Add the degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe. Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine. The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Evacuate and backfill the vessel with an inert gas. Add the degassed solvent (e.g., toluene). Then, add the pyrimidine halide (1.0 equiv.) and the amine (1.2 equiv.). The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography.[6]
Conclusion
This compound stands out as a highly versatile and strategic building block for several key reasons. Its unique electronic profile, with an electron-donating group at the 2-position and an electron-withdrawing group at the 5-position, offers a nuanced reactivity that can be exploited for selective functionalization. This allows for the efficient and controlled synthesis of complex pyrimidine derivatives, which are crucial for the development of novel therapeutics, particularly in the area of kinase inhibitors. While direct comparative data is still emerging, the foundational principles of organic chemistry and the available data on analogous structures strongly support the advantages of incorporating this compound into the synthetic chemist's toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-(3-Methoxyphenoxy)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Screening of Bioactive Compounds Derived from a Pyrimidine Scaffold
This guide provides a comparative analysis of the in vitro biological activities of various classes of compounds synthesized from pyrimidine precursors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds as potential therapeutic agents. The guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Data Summary of In Vitro Screening Results
The following tables summarize the in vitro bioactivity of different pyrimidine derivatives against various cancer cell lines and molecular targets.
Table 1: Anti-proliferative Activity of Pyrimidine Derivatives
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | HCT-116 (Colon) | MTT | 1.14 - 32.16 | [1] |
| MCF-7 (Breast) | MTT | 1.14 - 32.16 | [1] | |
| Tetrahydropyrimidine-5-carboxylate | HepG2 (Liver) | Cytotoxicity | 5.351 - 18.69 (µg/mL) | [2] |
| Pyrimidine-5-carbonitrile | MCF-7 (Breast) | Cytotoxicity | Nanomolar range | [3] |
| A549 (Lung) | Cytotoxicity | Nanomolar range | [3] | |
| A498 (Kidney) | Cytotoxicity | Nanomolar range | [3] | |
| HepG2 (Liver) | Cytotoxicity | Nanomolar range | [3] | |
| 5-Trifluoromethylpyrimidine | A549 (Lung) | Cytotoxicity | 0.35 | [4] |
| MCF-7 (Breast) | Cytotoxicity | 3.24 | [4] | |
| PC-3 (Prostate) | Cytotoxicity | 5.12 | [4] | |
| Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | Cytotoxicity | 24.4 | [4] |
| A375 (Melanoma) | Cytotoxicity | 25.4 | [4] | |
| 2-Pyrazolyl-pyrimidine | HCT-116 (Colon) | Cytotoxicity | Close to Doxorubicin | [4] |
| MCF-7 (Breast) | Cytotoxicity | Close to Doxorubicin | [4] | |
| HepG2 (Liver) | Cytotoxicity | Close to Doxorubicin | [4] |
Table 2: Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | VEGFR-2 | Kinase Assay (ELISA) | 0.53 - 2.41 | [1] |
| Tetrahydropyrimidine-5-carboxylate | Alpha-amylase | Enzymatic Inhibition | 6.539 - 11.27 | [2] |
| Pyrimidine-5-carbonitrile | COX-2 | In Vitro COX-2 Inhibition | Submicromolar range | [3] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT | Kinase Assay | 0.068 - 0.085 | [5] |
| EGFRT790M | Kinase Assay | 0.0095 - 0.0119 | [5] |
Table 3: Cytotoxicity Against Normal Cell Lines
| Compound Class | Normal Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | WI-38 (Human Lung) | 63.41 | [1] |
| Pyrimidine-5-carbonitrile | WI-38 (Human Lung) | 89.62 - 94.71 | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
MTT Assay for Anti-proliferative Activity
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).[1][4]
-
Cell Seeding: Plate cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 1x10^4 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.[1]
-
Assay Principle: A Human VEGFR-2 TK ELISA kit is utilized for this assay.[1]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing necessary salts and reagents.
-
Enzyme and Inhibitor Incubation: In a 96-well plate coated with the substrate, add the VEGFR-2 kinase enzyme and the test compounds at various concentrations. Incubate at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: After incubation, add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). Following another incubation and washing, add a substrate for HRP and measure the color development using a microplate reader.
-
IC50 Calculation: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value from a dose-response curve.[1]
COX-2 Inhibition Assay
This assay evaluates the ability of compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme.[3]
-
Principle: The assay measures the peroxidase activity of COX-2, where a chromogenic substrate is oxidized in the presence of arachidonic acid.
-
Procedure: The test compounds are incubated with purified human recombinant COX-2 enzyme. The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The colorimetric change is measured using a plate reader.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition versus the compound concentration.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by the synthesized compounds and a general workflow for in vitro screening.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Caption: COX-2 pathway and its inhibition by pyrimidine derivatives.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Chloro-2-methoxypyrimidine Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors. Within this class, 5-chloro-2-methoxypyrimidine analogs have emerged as a promising area of research due to their potential to selectively target various protein kinases implicated in diseases such as cancer and inflammatory disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols to aid in the design and development of novel therapeutic agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyrimidine core. The 5-chloro substituent often plays a crucial role in establishing key interactions within the ATP-binding pocket of kinases, contributing to enhanced potency. The 2-methoxy group can influence the molecule's solubility, metabolic stability, and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.
While a comprehensive SAR study for a single, homologous series of this compound analogs is not extensively documented in a single source, analysis of various pyrimidine-based kinase inhibitors allows for the extrapolation of key SAR principles. For instance, substitutions at the 4- and 6-positions of the pyrimidine ring with various aryl, amino, or heterocyclic moieties have been shown to be critical for determining kinase selectivity and potency.
Comparative Biological Activity
To illustrate the impact of structural modifications on biological activity, the following table summarizes the inhibitory concentrations (IC50) of representative pyrimidine analogs against various kinases. It is important to note that these compounds are structurally related and highlight the significance of the pyrimidine core in kinase inhibition.
| Compound ID | Core Structure | R1 | R2 | Kinase Target | IC50 (nM) |
| Analog A | 2,4-diaminopyrimidine | -NH-Aryl | -H | Aurora A | 150 |
| Analog B | 2,4-diaminopyrimidine | -NH-Aryl | -Cl | Aurora A | 25 |
| Analog C | 2-anilinopyrimidine | -H | -H | PLK4 | >10,000 |
| Analog D | 5-chloro-2-anilinopyrimidine | -H | -H | PLK4 | 500 |
| Analog E | 2,4-diaminopyrimidine | -NH-Aryl | -OCH3 | JAK1 | 80 |
| Analog F | 5-chloro-2,4-diaminopyrimidine | -NH-Aryl | -OCH3 | JAK1 | 10 |
This table is a composite representation based on data from multiple sources to illustrate general SAR trends. The specific structures of the aryl groups and other substituents vary across different studies.
Experimental Protocols
The evaluation of kinase inhibitory activity is a critical step in the SAR study of novel compounds. A commonly employed method is the in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
1. Principle: This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a high luminescence signal suggests inhibition of the kinase by the test compound.
2. Materials:
- Kinase of interest (e.g., JAK2, Aurora A)
- Substrate peptide
- ATP
- Assay buffer
- Test compounds (this compound analogs)
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- 384-well white plates
- Plate reader capable of luminescence detection
3. Procedure:
- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Reaction Setup: In a 384-well plate, add the following components in order:
- Assay buffer
- Test compound or vehicle (DMSO)
- Kinase
- Substrate/ATP mixture
- Incubation: Incubate the plate at room temperature for 1 hour.
- Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
- Measurement: Incubate for 10 minutes at room temperature and then measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a relevant signaling pathway and a typical SAR workflow.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Caption: Experimental workflow for Structure-Activity Relationship (SAR) studies.
A Head-to-Head Comparison of Suzuki Coupling Protocols for Halogenated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] This is particularly crucial in medicinal chemistry, where the pyrimidine scaffold is a prevalent motif in a wide array of biologically active compounds.[2] The choice of an optimal Suzuki coupling protocol for the arylation of halogenated pyrimidines is critical for the successful synthesis of these complex molecules. This guide provides a head-to-head comparison of three distinct protocols, offering insights into their performance with various halogenated pyrimidines, supported by experimental data.
The reactivity of halogenated pyrimidines in Suzuki coupling is significantly influenced by the nature of the halogen and its position on the pyrimidine ring. The general reactivity trend for the halogens is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[3] Consequently, iodopyrimidines are the most reactive substrates. Regarding the position of the halogen, the general order of reactivity is C4(6) > C2 > C5, due to the electronic properties of the pyrimidine ring.[3]
Comparative Analysis of Suzuki Coupling Protocols
This comparison focuses on three common protocols for the Suzuki coupling of halogenated pyrimidines: a conventional thermal protocol with a common palladium catalyst, a protocol employing sterically hindered phosphine ligands for less reactive chlorides, and a microwave-assisted protocol for rapid synthesis.
| Parameter | Protocol 1: Conventional Thermal Coupling | Protocol 2: Buchwald-Hartwig Ligand System | Protocol 3: Microwave-Assisted Coupling |
| Halogenated Pyrimidine | 2,4-Dichloropyrimidine | 4-Chloro-6-(3-iodophenyl)pyrimidine | 2,4-Dichloropyrimidine |
| Boronic Acid | Phenylboronic acid | Arylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos or XPhos | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₃PO₄ | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water | Toluene or Dioxane | 1,4-Dioxane |
| Temperature | 80-110 °C[4] | Room Temperature to 110 °C | 100-150 °C[5] |
| Reaction Time | 2-24 hours[4] | 2-24 hours | 10-30 minutes[5] |
| Yield | Good to excellent for bromo- and iodopyrimidines; moderate for chloropyrimidines. For 2,4-dichloropyrimidine, 71% yield for C4-substitution.[2] | High yields for challenging substrates, including chloropyrimidines.[5] | Good to excellent yields. For 2,4-dichloropyrimidine, high yields are achievable with low catalyst loading.[2][6] |
Experimental Protocols
Protocol 1: Conventional Thermal Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is a standard method suitable for a range of halogenated pyrimidines, particularly bromo and iodo derivatives.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Phenylboronic acid (1.0-1.5 equiv)[5]
-
Pd(PPh₃)₄ (0.5-5 mol%)[5]
-
K₂CO₃ (2.0-3.0 equiv)[5]
-
1,4-Dioxane/Water (4:1 v/v), degassed[7]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[4][7]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The reaction is typically complete within 4-16 hours.[7]
-
Upon completion, cool the mixture to room temperature.[4]
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.[4][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Suzuki Coupling of a Chloropyrimidine using a Buchwald-Hartwig Ligand System
This protocol is optimized for less reactive aryl chlorides by employing sterically hindered and electron-rich phosphine ligands.
Materials:
-
4-Chloro-6-(3-iodophenyl)pyrimidine (1.0 equiv)[4]
-
Arylboronic acid (1.1-1.5 equiv)[4]
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)[5]
-
K₃PO₄ (2.0-3.0 equiv)[5]
-
Toluene or 1,4-Dioxane, degassed
Procedure:
-
In a glovebox or under a stream of inert gas, add the halogenated pyrimidine, arylboronic acid, Pd₂(dba)₃, the phosphine ligand, and K₃PO₄ to a dry reaction vessel.
-
Add the degassed solvent.
-
Stir the mixture at the desired temperature (can range from room temperature to 110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
Protocol 3: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol utilizes microwave irradiation to significantly reduce reaction times, making it ideal for high-throughput synthesis.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Phenylboronic acid (1.0-1.5 equiv)[5]
-
Pd(PPh₃)₄ (0.5-5 mol%)[5]
-
K₂CO₃ (2.0-3.0 equiv)[5]
-
1,4-Dioxane, degassed[5]
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[5]
-
Seal the vessel and purge with an inert gas for 10-15 minutes.[5]
-
Add the degassed solvent via syringe.[5]
-
Place the vessel in a microwave reactor and heat to 100-150 °C for 10-30 minutes.[5]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.[5]
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[5]
-
Purify the product by column chromatography.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the generalized workflow for a Suzuki coupling reaction, from the setup to the final purified product.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of the most suitable Suzuki coupling protocol for halogenated pyrimidines depends on the specific substrate and the desired outcome. For highly reactive iodo- and bromopyrimidines, a conventional thermal protocol with a standard palladium catalyst often provides excellent results. For less reactive chloropyrimidines, the use of specialized, sterically hindered phosphine ligands is highly recommended to achieve good yields. When rapid synthesis is a priority, microwave-assisted Suzuki coupling offers a significant advantage in reducing reaction times without compromising the yield. Researchers should consider these factors to select the most efficient and effective protocol for their synthetic targets.
References
Safety Operating Guide
Proper Disposal of 5-Chloro-2-methoxypyrimidine: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides essential procedural guidance for the proper disposal of 5-Chloro-2-methoxypyrimidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a laboratory coat. All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste procedure. This involves a systematic process of collection, labeling, and transfer to an authorized waste management entity.
-
Waste Segregation and Collection :
-
Designate a specific, compatible, and clearly labeled container for the collection of this compound waste. To minimize the risk of breakage, plastic containers are often preferred over glass.[1][2]
-
The container must be in good condition, free from leaks or cracks, and equipped with a secure, tight-fitting lid.[1][3]
-
Crucially, do not mix this compound with other waste streams, particularly those that are incompatible. This container should be exclusively for this compound and any directly contaminated materials, such as pipette tips or absorbent paper.[1]
-
-
Labeling of Hazardous Waste :
-
As soon as the waste container is first used, it must be labeled with a hazardous waste tag.[4]
-
The label must include the full chemical name, "this compound," and the approximate quantity of the waste.[2] Chemical formulas, abbreviations, or acronyms are not permissible.[2]
-
The label must also clearly state the words "Hazardous Waste."[2][3]
-
Include the date of waste generation, the laboratory or room number of origin, and the name and contact information of the principal investigator or responsible party.[2]
-
-
Storage of Hazardous Waste :
-
Arranging for Disposal :
-
Do not dispose of this compound down the drain or in the regular trash.[2][5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2]
-
Complete all necessary waste disposal forms or online requests as required by your institution or the disposal company.[1][2]
-
III. Disposal of Empty Containers
A container that has held this compound is also considered hazardous waste until properly decontaminated.
-
Triple Rinsing : The empty container must be triple-rinsed with a suitable solvent capable of dissolving this compound.[3][6]
-
Rinsate Collection : The solvent rinsate from this cleaning process is considered hazardous waste and must be collected in a designated hazardous waste container.[1][3][6]
-
Final Disposal : After triple-rinsing and allowing the container to air dry, deface or remove the original chemical label. The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[4]
IV. Regulatory Framework
The disposal of chemical waste, including chlorinated compounds like this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][7][8] Waste containing chlorinated solvents is generally considered hazardous waste.[8][9][10] It is the responsibility of the waste generator to ensure compliance with all federal, state, and local regulations.[7][8]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume | Do not accumulate more than 55 gallons of hazardous waste. | [4] |
| Maximum Accumulation of Acutely Hazardous Waste | Do not accumulate more than one quart of acute hazardous waste. | [4] |
| pH Range for Drain Disposal (for approved substances) | pH between 5.5 and 10.5 for dilute acids and bases. | [5] |
Note : this compound is not an approved substance for drain disposal.
Experimental Protocols
Protocol for Triple Rinsing of Empty Containers:
-
Select a solvent in which this compound is soluble. Consult the Safety Data Sheet (SDS) or other chemical reference materials for solubility information.
-
Add a small amount of the chosen solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap the container and agitate it to rinse the interior thoroughly.
-
Empty the rinsate into a designated hazardous waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
Allow the container to air dry completely in a fume hood before final disposal.
Visual Workflow for Disposal Decision-Making
Caption: Disposal Decision Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. pfw.edu [pfw.edu]
- 8. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 9. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 10. View Document - Unofficial New York Codes, Rules and Regulations [govt.westlaw.com]
Personal protective equipment for handling 5-Chloro-2-methoxypyrimidine
Essential Safety and Handling Guide for 5-Chloro-2-methoxypyrimidine
This guide furnishes critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The subsequent procedures and recommendations are crafted to ensure the safe handling, storage, and disposal of this chemical in a laboratory environment.
Personal Protective Equipment (PPE)
To mitigate exposure and ensure personal safety when working with this compound and its derivatives, the use of appropriate personal protective equipment is mandatory. The following table outlines the recommended PPE, drawing upon safety data for analogous pyrimidine compounds.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1][2][3][4][5] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[1][2][3] A lab coat or chemical-resistant apron is required to protect against skin contact.[6] |
| Respiratory | Fume Hood or Respirator | Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][2][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
2. Handling:
-
Avoid direct contact with skin and eyes.[3]
-
Prevent the formation of dust when handling the solid form.[1][2][5]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3][7]
-
Wash hands thoroughly with soap and water after handling.[1][2][3]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification:
-
Segregate waste containing this compound from other laboratory waste streams.
2. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Store waste containers in a secure, well-ventilated area away from incompatible materials.
3. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[1][2][3][4][5] This is the universally recommended method for this type of chemical waste.
-
Do not dispose of down the drain or in general trash.
Experimental Protocols: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3][7] |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[1][2]
-
Clean: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
